N-Isopropyl-N-methylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[methyl(propan-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)7(3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLIHPQMHVOHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621513 | |
| Record name | N-Methyl-N-propan-2-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108957-96-6 | |
| Record name | N-Methyl-N-propan-2-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Isopropyl-N'-methylglycine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of N-Isopropyl-N'-methylglycine, also known as N-isopropylsarcosine. While specific pharmacological data for this compound is limited in publicly available literature, this document also explores the known biological activities of related N-substituted glycine derivatives to offer potential insights for drug discovery and development.
Chemical Identity and Physicochemical Properties
N-Isopropyl-N'-methylglycine is a disubstituted derivative of the amino acid glycine. Its structure features both an isopropyl and a methyl group attached to the nitrogen atom.
| Property | Value | Reference |
| IUPAC Name | 2-[methyl(propan-2-yl)amino]acetic acid | [1] |
| Synonyms | N-Isopropylsarcosine, N-Methyl-N-isopropylglycine | [1] |
| CAS Number | 108957-96-6 | [1] |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 208-212 °C (for Sarcosine, N-methylglycine) | [2] |
| Solubility | Soluble in water (for Sarcosine) | [2] |
Synthesis of N-Isopropyl-N'-methylglycine
Proposed Synthetic Pathway: Reductive Amination of Sarcosine
A plausible and efficient method for the synthesis of N-Isopropyl-N'-methylglycine is the reductive amination of sarcosine (N-methylglycine) with acetone. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine.[3][4][5]
Caption: Proposed reductive amination pathway for the synthesis of N-Isopropyl-N'-methylglycine.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on standard reductive amination reactions.[4][6] Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve optimal yields.
Materials:
-
Sarcosine (N-methylglycine)
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve sarcosine (1.0 eq) in anhydrous DCM or DCE under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Carbonyl: To the stirred solution, add acetone (1.1 - 1.5 eq).
-
Formation of Iminium Ion: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-Isopropyl-N'-methylglycine.
Characterization:
The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the isopropyl and methyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid.
Biological Properties and Potential Applications
While specific studies on the biological activity of N-Isopropyl-N'-methylglycine are scarce, the broader class of N-substituted glycine derivatives has been investigated for various applications in medicinal chemistry and drug discovery.
General Biological Activities of N-Alkylated Amino Acids
N-alkylation of amino acids can significantly alter their physicochemical and biological properties, often leading to:
-
Increased Lipophilicity: The addition of alkyl groups, such as isopropyl, generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[7][8]
-
Enhanced Metabolic Stability: N-methylation and other N-alkylations can protect the peptide backbone from proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[9]
-
Modulation of Receptor Binding: The size and nature of the N-alkyl substituent can influence the binding affinity and selectivity of the molecule for its biological target.[10]
-
Antimicrobial Activity: Certain N-alkylated glycine derivatives have demonstrated antimicrobial properties.[11]
Potential Signaling Pathways and Mechanisms of Action (Hypothetical)
Given that N-Isopropyl-N'-methylglycine is a modified amino acid, its biological effects, if any, could be mediated through various pathways. The following diagram illustrates a hypothetical workflow for investigating its potential biological activities.
Caption: A generalized workflow for the investigation of the biological properties of a novel compound.
Conclusion
N-Isopropyl-N'-methylglycine is a readily accessible N,N-disubstituted amino acid derivative. While its specific biological functions are not well-documented, its synthesis can be achieved through established organic chemistry methodologies such as reductive amination. The structural modifications imparted by the N-isopropyl and N-methyl groups suggest that this compound could possess interesting pharmacological properties, including enhanced metabolic stability and membrane permeability, making it a candidate for further investigation in drug discovery programs. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers in this field.
References
- 1. N-Isopropyl-N-methylglycine | C6H13NO2 | CID 22015279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sarcosine - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Isopropyl-N'-methylglycine chemical structure and analysis
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of N-Isopropyl-N'-methylglycine. The content is tailored for researchers, scientists, and professionals involved in drug development and chemical analysis.
Chemical Structure and Identification
N-Isopropyl-N'-methylglycine, also known by its IUPAC name 2-[methyl(propan-2-yl)amino]acetic acid, is a substituted amino acid derivative.[1] Its structure features a glycine backbone with both an isopropyl and a methyl group attached to the nitrogen atom.
Caption: Chemical structure of N-Isopropyl-N'-methylglycine.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| IUPAC Name | 2-[methyl(propan-2-yl)amino]acetic acid | [1] |
| CAS Number | 108957-96-6 | [1] |
| Canonical SMILES | CC(C)N(C)CC(=O)O | [1] |
| InChI Key | RMLIHPQMHVOHNZ-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Synthesis and Purification
Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of N-Isopropyl-N'-methylglycine.
Experimental Protocol (Proposed):
-
Reaction Setup: To a solution of N-isopropylmethylamine (1.0 eq) in acetonitrile, add ethyl bromoacetate (1.1 eq) and potassium carbonate (1.5 eq).
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Hydrolysis: Dissolve the resulting crude ester in ethanol and add a 1M aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature for 4-6 hours.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2 with 1M hydrochloric acid.
-
Final Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Analytical Characterization
As of the last update, experimental analytical data for N-Isopropyl-N'-methylglycine is not publicly available. The following are the standard analytical techniques that would be employed for its characterization.
Table 2: Predicted and Expected Analytical Data
| Analysis Type | Predicted/Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl methine and methyl protons, the N-methyl protons, and the glycine methylene protons. |
| ¹³C NMR | Resonances for the carboxyl carbon, the glycine methylene carbon, the N-methyl carbon, and the isopropyl methine and methyl carbons. |
| FTIR (ATR) | Characteristic peaks for the carboxylic acid O-H stretch (broad), C-H stretches (aliphatic), and the C=O stretch of the carboxylic acid. |
| Mass Spec (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺. |
Detailed Methodologies (General Protocols):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the data to identify chemical shifts (δ), coupling constants (J), and integration values.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive or negative ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
Biological Activity and Potential Applications
Currently, there is no published information regarding the biological activity or signaling pathway involvement of N-Isopropyl-N'-methylglycine. As a novel, non-proteinogenic amino acid, its biological effects are yet to be determined.
The introduction of alkyl groups on the nitrogen atom of glycine can influence its physicochemical properties, such as lipophilicity and conformational flexibility. These modifications can be of interest in drug discovery for several reasons:
-
Peptidomimetics: It could serve as a building block in the synthesis of peptidomimetics to improve metabolic stability and cell permeability of peptide-based drugs.
-
Pharmacophore Scaffolding: The core structure could be used as a scaffold for the development of new small molecule inhibitors or receptor ligands.
-
Metabolic Labeling: If appropriately functionalized, it could potentially be used in metabolic labeling studies.
Logical Relationship Diagram: Potential Research Avenues
Caption: Potential research applications for N-Isopropyl-N'-methylglycine in drug discovery.
Conclusion
N-Isopropyl-N'-methylglycine is a simple N-substituted amino acid for which detailed experimental and biological data are currently lacking in the public domain. This guide has provided its known chemical properties, a proposed synthesis and analysis workflow, and a perspective on its potential applications in chemical biology and drug discovery. Further experimental investigation is required to fully characterize this compound and explore its biological potential.
References
The Pivotal Role of N-Alkylated Glycine Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-alkylated glycine derivatives, a versatile class of non-natural amino acids, have emerged as crucial building blocks in medicinal chemistry and drug discovery. Their unique structural and physicochemical properties offer significant advantages in the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of N-alkylated glycine derivatives, with a focus on their application as peptidomimetics, enzyme inhibitors, and modulators of key biological targets.
Discovery and Significance
Glycine, the simplest amino acid, provides a foundational scaffold that can be readily modified. The substitution of one or both of the nitrogen-bound protons with alkyl groups gives rise to N-alkylated glycine derivatives. This seemingly simple modification has profound implications for the resulting molecule's conformation, lipophilicity, and resistance to proteolytic degradation.
The incorporation of N-alkylated amino acids into peptide sequences is a well-established strategy to create peptidomimetics. These modified peptides can overcome many of the limitations of their natural counterparts, such as poor bioavailability and rapid clearance. The alkyl substituents on the nitrogen atom introduce steric hindrance that can disrupt enzymatic cleavage and modulate the conformational flexibility of the peptide backbone, often leading to improved binding affinity and selectivity for their biological targets.[1][2]
Beyond their role in peptidomimetics, N-alkylated glycine derivatives have demonstrated significant therapeutic potential as standalone small molecules. They have been successfully developed as potent and selective inhibitors of various enzymes, including leukotriene A4 hydrolase, cholinesterases, and carbonic anhydrases.[3][4] Furthermore, they have been identified as high-affinity ligands for crucial neurological targets such as the α2δ subunit of voltage-gated calcium channels and the glycine transporter 2 (GlyT2), highlighting their potential in treating chronic pain and neurological disorders.[5][6]
Synthetic Methodologies
A variety of synthetic routes have been developed to access N-alkylated glycine derivatives, ranging from classical methods to modern multi-component reactions.
Traditional Synthetic Approaches
Traditional methods for the synthesis of N-alkylated α-amino acids often involve reductive alkylation of the primary amine with aldehydes or nucleophilic substitution with alkyl halides.[1] Another common approach is the aminolysis of chloroacetic acid with the corresponding alkylamine.[1][7] While effective, these methods can sometimes suffer from limitations such as the availability of starting materials, the formation of byproducts, and the need for tedious purification procedures.[1]
Multi-Component Reactions: Ugi and Passerini Reactions
The Ugi and Passerini reactions are powerful one-pot multi-component reactions (MCRs) that have revolutionized the synthesis of N-alkylated glycine derivatives and other complex molecules.[8][9][10][11]
The Ugi four-component reaction (U-4CR) involves the condensation of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to generate α-acylamino amides. This reaction is particularly useful for creating libraries of N-alkylated α,α-dialkylglycine derivatives.[9][10]
The Passerini three-component reaction , on the other hand, combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides.
These MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds in a single step.[11]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of various N-alkylated glycine derivatives from the cited literature.
Table 1: Enzyme Inhibition Data
| Compound Class | Target Enzyme | Inhibitor/Derivative | IC50 / Ki | Reference |
| Thiourea Derivatives | Acetylcholinesterase (AChE) | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 50 µg/mL | [4] |
| Butyrylcholinesterase (BChE) | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 60 µg/mL | [4] | |
| Acetylcholinesterase (AChE) | 1-(1,1-dibutyl)-3-phenylthiourea | 58 µg/mL | [4] | |
| Butyrylcholinesterase (BChE) | 1-(1,1-dibutyl)-3-phenylthiourea | 63 µg/mL | [4] | |
| Sulfonamide-Thiourea Derivatives | Carbonic Anhydrase IX (hCA IX) | Sulfonyl Semicarbazide Derivative 5 | 73.9 nM (Ki) | [4] |
| Carbonic Anhydrase IX (hCA IX) | Sulfonyl Semicarbazide Derivative 10 | 20.5 nM (Ki) | [4] | |
| Glycine Amide Derivatives | Leukotriene A4 Hydrolase | Various N-alkyl glycine amides | Potent inhibitors | [3] |
Table 2: Anticonvulsant and Receptor Binding Activity
| Compound | Biological Target/Assay | Potency (ED50 / Binding Affinity) | Reference |
| Valproyl Glycinamide (VGD) Derivatives | Maximal Electroshock Seizure (MES) Test (i.p., mice) | ED50: 152 mg/kg | [12] |
| N,N-diethyl VGD (DE-VGD) | Maximal Electroshock Seizure (MES) Test (i.p., mice) | ED50: 145 mg/kg | [12] |
| N-methyl VGD (M-VGD) | Subcutaneous Metrazol Test (sc Met) (i.p., mice) | ED50: 108 mg/kg | [12] |
| N-methyl VGD (M-VGD) | Maximal Electroshock Seizure (MES) Test (p.o., rats) | ED50: 75 mg/kg | [12] |
| Glycine-derived ligands | α(2)δ subunit of voltage-gated calcium channels | <100 nM | [5] |
| Oleoyl-d-lysine | Glycine Transporter 2 (GlyT2) | Nanomolar affinity | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative methodologies for the synthesis and biological evaluation of N-alkylated glycine derivatives based on the cited literature.
Synthesis of N-Alkylglycinium Chlorides via Aminolysis[1][7]
Materials:
-
Chloroacetic acid
-
Aqueous alkylamine (e.g., ethylamine, isopropylamine, n-propylamine)
-
Hydrochloric acid
Procedure:
-
In a fume hood, slowly add chloroacetic acid to an excess of the concentrated aqueous alkylamine solution over a period of 30 minutes. The reaction is exothermic.
-
Cover the flask and let it stand for 2 days at room temperature.
-
Concentrate the reaction mixture by heating at approximately 100 °C until the final volume is about 20 mL.
-
Acidify the solution with hydrochloric acid.
-
Allow the N-alkylglycinium chloride salt to crystallize from the solution.
Green Synthesis of N-Substituted Glycine Derivatives[13][14]
Materials:
-
Alkyl amine (e.g., propylamine, butylamine)
-
Chloroacetic acid
-
Cold water
-
Acetone
-
Hydrochloric acid (1 M)
Procedure:
-
Add a solution of the alkyl amine (22 mmol) in 3 mL of cold water dropwise to a 3 mL aqueous solution of chloroacetic acid (0.945 g, 10 mmol) in an ice bath.
-
Stir the mixture constantly for 24 hours.
-
Remove the water completely using a rotary evaporator until a white precipitate is observed.
-
Wash the prepared chloride salt several times with extra pure acetone.
-
Acidify the product with HCl to a pH of 2.
-
Obtain the final product by slow evaporation at room temperature and recrystallize with 1 M HCl.
Acetylcholinesterase (AChE) Inhibition Assay[4]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (N-alkylated glycine derivatives)
-
96-well microplate reader
Procedure:
-
Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
Add the test compound solution to the wells of a 96-well microplate.
-
Add the AChE enzyme solution to each well and incubate.
-
Initiate the reaction by adding the ATCI substrate and DTNB solution.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of reaction and calculate the percentage of inhibition.
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the study of N-alkylated glycine derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of N-alkylated glycine derivatives.
Caption: The role of Carbonic Anhydrase IX in the tumor microenvironment and its inhibition.
Caption: Mechanism of action for acetylcholinesterase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of N-alkyl glycine amides as potent inhibitors of leukotriene A4 hydrolase. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Part 1: N-alkylated glycines as potent α2δ ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-acyl-N,α,α-trialkyl and N-acyl-α,α-dialkyl glycines by selective cleavage of Ugi–Passerini adducts. Qualitative assessment of the effect of substituents on the path and yield of reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved approach for the synthesis of alpha,alpha-dialkyl glycine derivatives by the Ugi-Passerini reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ugi and Passerini reactions enable the incorporation of ΔAA into N-alkylated peptides and depsipeptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Structure-pharmacokinetic-pharmacodynamic relationships of N-alkyl derivatives of the new antiepileptic drug valproyl glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of N-Substituted Amino Acids: A Technical Guide for Drug Discovery Professionals
Introduction: N-substituted amino acids, a versatile class of molecules, are gaining prominence in the fields of biochemistry and pharmacology. These compounds, characterized by the attachment of a substituent group to the nitrogen atom of the amino acid backbone, exhibit a wide spectrum of biological activities. Their structural diversity allows for the fine-tuning of physicochemical properties, leading to enhanced therapeutic potential and making them attractive candidates for drug discovery and development. This technical guide provides an in-depth exploration of the biological activities of various N-substituted amino acids, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Key Classes and Biological Activities of N-Substituted Amino Acids
N-substituted amino acids can be broadly categorized based on the nature of the substituent at the nitrogen atom. The three primary classes—N-acyl, N-aryl, and N-alkyl amino acids—each demonstrate distinct and significant biological effects.
N-Acyl Amino Acids: This class, where an acyl group is attached to the amino nitrogen, includes a number of endogenous signaling molecules with roles in inflammation, pain, and vasodilation.[1] For instance, N-arachidonoyl glycine has been identified as an antinociceptive agent, while N-oleoyl serine has shown potential in mitigating bone loss.[1] Their mechanism of action often involves interaction with G-protein coupled receptors (GPCRs) and modulation of enzyme activity, such as the inhibition of fatty acid amide hydrolase (FAAH).[2][3]
N-Aryl Amino Acids: The introduction of an aromatic ring at the nitrogen position gives rise to N-aryl amino acids, which have shown significant promise as antibacterial agents.[4] The presence of the aryl moiety is believed to be crucial for their bioactivity.[4]
N-Alkyl Amino Acids: N-alkylation of amino acids can lead to compounds with various therapeutic properties, including anticancer activity. For example, certain aliphatic N-substituted glycine derivatives have demonstrated cytotoxicity against human cancer cell lines.[5]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of representative N-substituted amino acids.
Table 1: Anticancer Activity of N-Substituted Amino Acid Derivatives
| Compound Class | Compound | Cell Line | Activity | Reference |
| N-Alkyl Amino Acid | 2-aminoheptyl glycine | Human Foreskin Fibroblast (HFF) | IC50: ~127 µM | [5] |
| N-Alkyl Amino Acid | Octyl-glycine | Human Foreskin Fibroblast (HFF) | IC50: >300 µM | [5] |
Table 2: Anti-Inflammatory Activity of N-Acyl Amino Acid Derivatives
| Compound Class | Compound | Assay | Activity | Reference |
| N-Acyl Tryptophan | (2-(4-Methoxyphenoxy)acetyl)tryptophan | P2Y14R Antagonism | IC50: 3.4 nM | [6] |
| N-Acyl Tryptophan | (2-(4-Chlorophenoxy)acetyl)tryptophan | P2Y14R Antagonism | IC50: 10.1 nM | [6] |
| N-Acyl Tryptophan | (2-(4-Bromophenoxy)acetyl)tryptophan | P2Y14R Antagonism | IC50: 15.3 nM | [6] |
Signaling Pathways and Mechanisms of Action
N-substituted amino acids exert their biological effects through various molecular mechanisms, including the modulation of signaling pathways and direct enzyme inhibition.
N-Acyl Amino Acids and G-Protein Coupled Receptor (GPCR) Signaling
Many N-acyl amino acids function as signaling molecules by binding to and activating GPCRs.[2] This interaction initiates a cascade of intracellular events, leading to a physiological response. The binding of an N-acyl amino acid to its cognate GPCR causes a conformational change in the receptor, which in turn activates an associated G-protein.[7] The activated G-protein then modulates the activity of downstream effector proteins, such as adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3) and diacylglycerol (DAG).[7][8] These second messengers then propagate the signal within the cell, culminating in a specific biological response, such as anti-inflammatory effects.[3]
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Certain N-acyl amino acids, such as N-arachidonoyl glycine, are known inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[3] By inhibiting FAAH, these compounds increase the levels of endogenous cannabinoids, leading to analgesic and anti-inflammatory effects.[9] This mechanism involves the inhibitor binding to the active site of FAAH, preventing the hydrolysis of its natural substrates.
Experimental Protocols
Synthesis of N-Substituted Amino Acids
A general workflow for the synthesis of N-substituted amino acids involves the reaction of an amino acid with an appropriate acylating, arylating, or alkylating agent. The following diagram illustrates a generalized synthetic workflow.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
Protocol:
-
Cell Seeding: Cancer cell lines are maintained in a humidified incubator at 37°C with 5% CO2.[10] Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[10][11] The plates are then incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: A stock solution of the test N-substituted amino acid is prepared in a suitable solvent like DMSO.[12] Serial dilutions of the compound are made in the culture medium and added to the wells.[12] Cells are typically incubated with the compound for a period of 16 to 48 hours.[11]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[11][13] The plates are incubated for an additional 2 to 4 hours at 37°C.[14] During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: The culture medium is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[10][11]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curve.[10]
In Vitro FAAH Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the FAAH enzyme.[4]
Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[4] Dilute the recombinant FAAH enzyme to the desired concentration in the assay buffer.[4] The substrate, often a fluorogenic compound like AMC arachidonoyl amide, is also prepared.[15]
-
Assay Setup: In a 96-well plate, set up wells for 100% initial activity (enzyme, buffer, and solvent), background (buffer and solvent), and inhibitor testing (enzyme, buffer, and test compound at various concentrations).[15]
-
Pre-incubation (for irreversible inhibitors): If testing an irreversible inhibitor, pre-incubate the enzyme with the inhibitor for a specific time (e.g., 5-60 minutes) at 37°C to allow for covalent bond formation.[4]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.[4]
-
Signal Measurement: Incubate the plate at 37°C for a set period (e.g., 30 minutes).[4] Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[4][15] For kinetic measurements, readings can be taken every minute.[4]
-
Data Analysis: Subtract the average background fluorescence from all other readings.[4] Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.[4] Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]
Conclusion
N-substituted amino acids represent a promising and diverse class of compounds with significant potential for the development of new therapeutic agents. Their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects, stems from their ability to interact with various biological targets and modulate key signaling pathways. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of these versatile molecules. Continued investigation into the structure-activity relationships and mechanisms of action of N-substituted amino acids will undoubtedly pave the way for the discovery of novel and effective drugs.
References
- 1. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential | Scilit [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Khan Academy [khanacademy.org]
- 9. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. atcc.org [atcc.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
physical and chemical properties of N-Isopropyl-N'-methylglycine
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Isopropyl-N'-methylglycine. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.
Core Properties and Identifiers
N-Isopropyl-N'-methylglycine, also known by its IUPAC name 2-[methyl(propan-2-yl)amino]acetic acid, is a substituted amino acid derivative.[1] While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates the available information from established chemical databases and relevant scientific documents.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of N-Isopropyl-N'-methylglycine. It is important to note that some of these values are computed and may differ slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 131.17 g/mol | PubChem[1] |
| Melting Point | 208 °C | Fisher Scientific |
| Boiling Point | No data available | |
| Solubility | Soluble | Fisher Scientific |
| LogP (calculated) | -1.6 | PubChem[1] |
Compound Identifiers
For precise identification and referencing in research and documentation, the following identifiers are associated with N-Isopropyl-N'-methylglycine:
| Identifier Type | Identifier | Source |
| CAS Number | 108957-96-6 | PubChem[1], ChemicalBook[2] |
| IUPAC Name | 2-[methyl(propan-2-yl)amino]acetic acid | PubChem[1] |
| PubChem CID | 22015279 | PubChem[1] |
| Synonyms | N-ISOPROPYL-N-METHYLGLYCINE, 2-(Isopropyl(methyl)amino)acetic acid | PubChem[1] |
Experimental Protocols
General Synthesis of N-Substituted Amino Acids
A common method for the synthesis of N-substituted amino acids involves the reaction of an amino acid ester with an appropriate alkylating agent, followed by hydrolysis of the ester. The following workflow illustrates a general procedure.
Methodology:
-
N-Alkylation: A primary or secondary amine is reacted with an α-haloacetate, such as ethyl bromoacetate, in the presence of a base to neutralize the formed hydrohalic acid. This reaction proceeds via nucleophilic substitution to yield the corresponding amino acid ester.
-
Second N-Alkylation (if necessary): For disubstituted products like N-Isopropyl-N'-methylglycine, a second alkylation step is performed on the secondary amine intermediate using a different alkylating agent (e.g., methyl iodide).
-
Ester Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.
General Analysis of Amino Acids by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the identification and quantification of amino acids and their derivatives.
Methodology:
-
Sample Preparation: The sample containing the amino acid derivative is dissolved in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol, compatible with the LC mobile phase.
-
Chromatographic Separation: The sample is injected into a liquid chromatograph. A column, typically a reversed-phase C18 column, separates the components of the mixture based on their polarity. A gradient of solvents is often used to elute compounds with varying polarities.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for polar molecules like amino acids, where a high voltage is applied to the liquid to create an aerosol of charged droplets.
-
Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The resulting data is analyzed to identify the compound based on its molecular weight and fragmentation pattern.
Signaling Pathways and Biological Activity
There is currently no specific information available in the public domain linking N-Isopropyl-N'-methylglycine to any particular signaling pathways or detailing its biological activity. Research on the biological role of this specific compound appears to be limited.
For illustrative purposes, the following diagram depicts a generic signaling pathway to demonstrate how a small molecule could potentially interact with cellular signaling cascades. This is a generalized representation and does not represent a known pathway for N-Isopropyl-N'-methylglycine.
In a typical pathway, an external signal binds to a receptor, initiating a cascade of intracellular events, often involving a series of protein modifications like phosphorylation, which ultimately leads to a specific cellular response. The potential for a molecule like N-Isopropyl-N'-methylglycine to modulate such pathways would be a subject for future pharmacological and biochemical research.
Conclusion
This technical guide has summarized the currently available physical and chemical properties of N-Isopropyl-N'-methylglycine. While quantitative data and specific experimental protocols are sparse, the provided information and generalized methodologies offer a valuable starting point for researchers and drug development professionals. Further experimental investigation is required to fully characterize this compound's properties, develop specific synthesis and analysis protocols, and explore its potential biological activities and roles in cellular signaling.
References
An In-depth Technical Guide to 2-[methyl(propan-2-yl)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[methyl(propan-2-yl)amino]acetic acid, also known as N-isopropyl-N-methylglycine, is a non-proteinogenic α-amino acid. As an N-alkylated derivative of glycine, it holds potential for applications in peptidomimetic design, drug discovery, and as a building block in organic synthesis. The introduction of isopropyl and methyl groups on the nitrogen atom of the glycine backbone significantly modifies its physicochemical properties, such as lipophilicity and steric hindrance, compared to its parent amino acid. This technical guide provides a comprehensive overview of 2-[methyl(propan-2-yl)amino]acetic acid, including its synthesis, physicochemical properties, and potential biological relevance based on the activities of related N-substituted glycine analogs. Detailed experimental protocols for its synthesis and characterization are proposed based on established chemical methodologies.
Introduction
N-alkylated amino acids are a critical class of molecules in medicinal chemistry and materials science.[1] The substitution of one or both hydrogen atoms on the α-amino group of an amino acid with alkyl groups can profoundly influence the conformational properties of peptides, enhance metabolic stability, and improve membrane permeability.[2] Glycine, being the simplest amino acid, provides a versatile scaffold for N-alkylation, leading to a diverse array of derivatives with unique properties.[3][4] 2-[methyl(propan-2-yl)amino]acetic acid is one such derivative, featuring both a methyl and an isopropyl group on the nitrogen atom. This guide aims to consolidate the available information on this compound and provide a technical framework for its synthesis, characterization, and potential exploration in research and development.
Physicochemical Properties
Quantitative data for 2-[methyl(propan-2-yl)amino]acetic acid is primarily available from computational predictions. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-[methyl(propan-2-yl)amino]acetic acid | PubChem[5] |
| Synonyms | This compound | PubChem[5] |
| CAS Number | 108957-96-6 | PubChem[5] |
| Molecular Formula | C6H13NO2 | PubChem[5] |
| Molecular Weight | 131.17 g/mol | PubChem[5] |
| XLogP3 | -0.4 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 3 | PubChem[5] |
| Exact Mass | 131.094629 g/mol | PubChem[5] |
| Monoisotopic Mass | 131.094629 g/mol | PubChem[5] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[5] |
| Heavy Atom Count | 9 | PubChem[5] |
| Complexity | 101 | PubChem[5] |
| pKa (strongest acidic) | 2.5 (predicted) | |
| pKa (strongest basic) | 9.8 (predicted) |
Synthesis and Characterization
While specific literature detailing the synthesis of 2-[methyl(propan-2-yl)amino]acetic acid is scarce, its preparation can be achieved through established methods for N-alkylation of amino acids. Two plausible synthetic routes are reductive amination and nucleophilic substitution.
Experimental Protocol: Synthesis via Reductive Amination
This method involves the reaction of N-methylglycine (sarcosine) with acetone in the presence of a reducing agent.
Materials:
-
N-methylglycine (Sarcosine)
-
Acetone
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-methylglycine (1 equivalent) in methanol.
-
Add acetone (1.5 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in water and wash with diethyl ether to remove unreacted acetone and byproducts.
-
Adjust the pH of the aqueous layer to neutral (pH ~7) with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Caption: Reductive amination workflow for the synthesis of 2-[methyl(propan-2-yl)amino]acetic acid.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This approach involves the alkylation of N-isopropylglycine with a methylating agent.
Materials:
-
N-isopropylglycine
-
Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4)
-
A suitable base (e.g., Sodium carbonate, Potassium carbonate)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend N-isopropylglycine (1 equivalent) and the base (2.5 equivalents) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the methylating agent (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Characterization
The synthesized 2-[methyl(propan-2-yl)amino]acetic acid should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl methine proton, a singlet for the N-methyl group, and a singlet for the methylene protons of the acetate group. The carboxylic acid proton may appear as a broad singlet.[6][7]
-
¹³C NMR: The spectrum should reveal distinct signals for the isopropyl methyl carbons, the isopropyl methine carbon, the N-methyl carbon, the methylene carbon, and the carboxyl carbon.[8]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid, C-H stretching vibrations for the alkyl groups, and a strong C=O stretching absorption for the carboxyl group.[11]
-
Potential Biological Activity and Applications
While no specific biological activity has been reported for 2-[methyl(propan-2-yl)amino]acetic acid, the broader class of N-alkylated amino acids has diverse biological roles.
-
Peptidomimetics: Incorporation of N-alkylated amino acids into peptides can enforce specific conformations, increase resistance to proteolytic degradation, and enhance cell permeability, which are desirable properties for therapeutic peptides.[2]
-
Enzyme Inhibitors: N-substituted glycine derivatives have been explored as inhibitors of various enzymes. For instance, sarcosine (N-methylglycine) is a known inhibitor of the glycine transporter 1 (GlyT1).[9]
-
Pharmacological Probes: The unique steric and electronic properties of N-alkylated amino acids make them valuable tools for probing the binding sites of receptors and enzymes.
-
Surfactants: Long-chain N-alkylated amino acids have demonstrated surfactant properties, suggesting potential applications in formulations.[1]
Caption: Logical diagram illustrating the potential impact of N-alkylation on the properties and applications of glycine.
Safety and Handling
Detailed toxicological data for 2-[methyl(propan-2-yl)amino]acetic acid is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds like sarcosine, irritation to the eyes, respiratory system, and skin has been noted.[12]
Conclusion
2-[methyl(propan-2-yl)amino]acetic acid represents an intriguing yet underexplored N-alkylated glycine derivative. While specific experimental data is limited, established synthetic methodologies can be readily applied for its preparation. Its unique combination of N-substituents suggests that it could serve as a valuable building block in the design of novel peptidomimetics and other bioactive molecules. Further research is warranted to elucidate its specific biological activities and to explore its full potential in drug discovery and development. This guide provides a foundational resource for researchers embarking on the synthesis and investigation of this and related N-substituted amino acids.
References
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C6H13NO2 | CID 22015279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Spectroscopic and Synthetic Profile of N-Isopropyl-N'-methylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropyl-N'-methylglycine is a non-standard amino acid derivative with potential applications in peptidomimetic design and drug discovery. A thorough understanding of its spectroscopic and chemical properties is essential for its synthesis, characterization, and incorporation into larger molecules. This technical guide provides a summary of the expected spectroscopic data for N-Isopropyl-N'-methylglycine and outlines detailed, representative experimental protocols for its synthesis and characterization using modern analytical techniques. Due to the limited availability of published experimental data for this specific molecule, this guide is based on established principles of organic spectroscopy and synthetic chemistry for analogous compounds.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Expected Chemical Shift (δ) ppm |
| (CH₃)₂CH | Doublet | 1.0 - 1.3 |
| (CH₃)₂CH | Septet | 2.8 - 3.2 |
| N-CH₃ | Singlet | 2.2 - 2.5 |
| N-CH₂-COOH | Singlet | 3.0 - 3.4 |
| COOH | Singlet (broad) | 10.0 - 12.0 |
Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent such as CDCl₃ or D₂O. The COOH proton may be exchanged in D₂O.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ) ppm |
| (C H₃)₂CH | 18 - 22 |
| (CH₃)₂C H | 50 - 55 |
| N-C H₃ | 35 - 40 |
| N-C H₂-COOH | 55 - 60 |
| C OOH | 170 - 175 |
Note: Chemical shifts are referenced to TMS in a suitable deuterated solvent.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad |
| C-H (Alkyl) | Stretch | 2850 - 2980 | Medium-Strong |
| C=O (Carboxylic Acid) | Stretch | 1700 - 1730 | Strong |
| C-N | Stretch | 1000 - 1250 | Medium |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Ion | m/z (expected) | Description |
| [M]⁺ | 131.09 | Molecular Ion |
| [M-COOH]⁺ | 86.09 | Loss of carboxylic acid group |
| [M-CH(CH₃)₂]⁺ | 88.04 | Loss of isopropyl group |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and spectroscopic characterization of N-Isopropyl-N'-methylglycine.
Synthesis: Reductive Amination
A common method for the synthesis of N-alkylated amino acids is reductive amination.
Materials:
-
Sarcosine (N-methylglycine)
-
Acetone
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve sarcosine in methanol in a round-bottom flask.
-
Add a stoichiometric excess of acetone to the solution.
-
Cool the mixture in an ice bath and slowly add sodium cyanoborohydride or sodium triacetoxyborohydride in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to ~2 with HCl.
-
Extract the aqueous layer with diethyl ether to remove unreacted acetone and byproducts.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (estimated to be around pH 6) with NaOH.
-
The product may precipitate or can be isolated by evaporation of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography.
FT-IR Spectroscopy
Procedure for Solid Sample (Thin Film Method):
-
Dissolve a small amount (approx. 10-20 mg) of the purified N-Isopropyl-N'-methylglycine in a volatile solvent like methylene chloride or methanol.[1]
-
Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.[1]
-
Apply a drop of the solution to the center of the salt plate.[1]
-
Allow the solvent to fully evaporate, leaving a thin film of the solid sample on the plate.[1]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
NMR Spectroscopy
Procedure for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. For amino acids, D₂O is often a good choice.[2][3]
-
If using D₂O, the acidic proton of the carboxyl group will exchange with deuterium and may not be observed.
-
The pH of the solution in D₂O can be adjusted with DCl or NaOD to observe changes in the chemical shifts of protons and carbons near the ionizable groups.[3]
-
Acquire a ¹H NMR spectrum using a standard pulse program.
-
Acquire a ¹³C NMR spectrum using a standard pulse program with proton decoupling.[2] Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.[3]
Mass Spectrometry
Procedure for Electron Ionization (EI) Mass Spectrometry:
-
Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[4][5]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
Workflow and Pathway Visualizations
As N-Isopropyl-N'-methylglycine is a small synthetic molecule, it is not typically involved in biological signaling pathways. The following diagram illustrates a general experimental workflow for its synthesis and characterization.
Caption: General workflow for the synthesis and spectroscopic characterization of N-Isopropyl-N'-methylglycine.
References
Navigating the Conformational Landscape of N-Substituted Glycines: A Technical Guide
Introduction: N-substituted glycine oligomers, commonly known as peptoids, are a class of peptidomimetics that have garnered significant attention in drug discovery and materials science.[1] Their unique structure, where side chains are appended to the backbone amide nitrogen rather than the α-carbon, grants them remarkable proteolytic stability and enhanced cell permeability compared to their peptide counterparts.[1] However, this structural alteration also introduces considerable conformational flexibility, primarily due to the facile cis-trans isomerization of the tertiary amide bonds.[1][2] Understanding and controlling the three-dimensional structure of peptoids is paramount, as their conformation directly dictates their biological activity and affinity for molecular targets. This guide provides an in-depth overview of the experimental and computational methodologies used to explore the conformational space of N-substituted glycines.
The Conformational Blueprint: Key Dihedral Angles
The backbone conformation of a peptoid is defined by three main dihedral angles for each residue:
-
Omega (ω): Describes the rotation around the C-N amide bond. Unlike in peptides where the trans conformation (ω ≈ 180°) is overwhelmingly favored, in peptoids, both cis (ω ≈ 0°) and trans isomers can be significantly populated at equilibrium.[3][4][5] This leads to a mixture of configurational isomers in solution, complicating structural analysis.[3][4][5]
-
Phi (φ): Represents the rotation around the N-Cα bond.
-
Psi (ψ): Defines the rotation around the Cα-C' bond.
The accessible (φ, ψ) conformational space is influenced by the ω angle and the steric bulk of the N-substituent. The incorporation of chiral side chains, for instance, can dramatically impact the available backbone conformations and favor the formation of stable, helical secondary structures.[6]
Logical Framework for Conformational Influence
The interplay between the peptoid's chemical structure and its final 3D conformation follows a clear hierarchical logic. The nature of the N-substituted side chain is the primary determinant that influences the local amide bond geometry (cis/trans), which in turn restricts the possible backbone dihedral angles (φ, ψ), ultimately defining the global fold of the oligomer.
Experimental Methodologies for Conformational Analysis
A multi-faceted approach combining several experimental techniques is often necessary to accurately characterize the conformational landscape of peptoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the solution-state structure and dynamics of peptoids.[7] Because the interchange between cis and trans isomers is slow on the NMR timescale, the spectrum of a peptoid often appears as a composite of its multiple configurational isomers.[4][5]
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information on chemical shift dispersion and the presence of multiple conformers.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons to aid in residue assignment.
-
2D NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[8]
-
¹H-¹³C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): Used to assign proton and carbon resonances, which is essential for unambiguous analysis.[9]
-
Inversion-Magnetization Transfer: A technique used to measure the rate constants of cis/trans isomerization.[3][4]
Generalized Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Synthesize and purify the peptoid oligomer to ≥95% purity using methods like HPLC.
-
Lyophilize the sample to remove purification solvents. For optimal results, perform sequential lyophilization from deuterated solvents like acetonitrile-d₃ and methanol-d₄.[9]
-
Dissolve the purified peptoid in a suitable deuterated NMR solvent (e.g., methanol-d₄, acetonitrile-d₃, or H₂O/D₂O 9:1) to a final concentration typically ranging from 1 to 5 mM.[9][10]
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (≥500 MHz is recommended for better signal dispersion).[10]
-
Perform temperature-dependent studies to analyze the stability of conformers and measure isomerization kinetics.[3][4]
-
Acquire a suite of 1D and 2D NMR spectra (¹H, COSY, TOCSY, NOESY/ROESY, HSQC).
-
-
Data Analysis:
-
Assign proton and carbon resonances for each distinct conformer observed.
-
Integrate cross-peaks in NOESY/ROESY spectra to derive distance restraints.
-
Measure ³J coupling constants, where possible, to obtain dihedral angle restraints using Karplus-type relationships.[11]
-
Use the collected restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.
-
X-ray Crystallography
X-ray crystallography provides atomic-resolution structures of molecules in the solid state. While obtaining high-quality crystals of flexible peptoids can be challenging, successful crystallographic studies offer an unambiguous view of a single, low-energy conformation. These structures are invaluable for validating computational models and understanding packing forces.[12][13]
Computational Approaches to Exploring Conformational Space
Computational methods are essential for predicting and refining peptoid structures, providing insights that complement experimental data.[14][15]
Molecular Dynamics (MD) Simulations
MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its conformational landscape. Techniques like Replica Exchange Molecular Dynamics (REMD) are particularly effective for enhancing the sampling of different conformational states, including the slow cis-trans isomerization events.[12][13]
Generalized Protocol for MD Simulation:
-
System Setup:
-
Build the initial 3D structure of the peptoid using molecular modeling software.
-
Select an appropriate force field (e.g., AMBER, OPLS/AA) that has been parameterized for peptoids.[16]
-
Solvate the molecule in a periodic box of explicit solvent (e.g., TIP3P water).[17] Add counter-ions to neutralize the system if necessary.
-
-
Simulation:
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 298 K) and equilibrate the pressure while restraining the solute. Release restraints for a final equilibration phase.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational transitions. Use enhanced sampling methods like REMD for complex systems.[12]
-
-
Analysis:
-
Analyze the trajectory to identify dominant conformational states (clusters).
-
Calculate dihedral angle distributions, hydrogen bonds, and other structural parameters.
-
Compute the potential mean force (PMF) to understand the energy landscape associated with conformational changes.
-
Quantum Mechanics (QM)
QM calculations, particularly Density Functional Theory (DFT), offer high-accuracy energy predictions for different conformers. They are often used to refine structures obtained from MD simulations or to calculate the energetic barrier between cis and trans isomers.[12]
Integrated Workflow for Conformational Analysis
A robust investigation combines experimental and computational methods in a synergistic workflow. This approach allows for cross-validation of results and provides a more complete picture of the peptoid's conformational preferences.
Quantitative Data Summary
The following table presents representative dihedral angle data for a simple peptoid model, illustrating the values associated with different conformational states as determined by various methods.
| Method | Conformer | φ (°) ** | ψ (°) | ω (°) ** | Relative Energy (kcal/mol) |
| Computational (DFT) | C7 (γ-turn) | +70 | -43 | ~180 (trans) | 0.0 |
| C5 | ~180 | ~180 | ~180 (trans) | ~1.0-2.0 | |
| α' | ~180 | ±60 | ~180 (trans) | > 2.0 | |
| Experimental (NMR) | Major Isomer (trans) | - | - | ~180 | Dominant in non-polar solvent |
| Minor Isomer (cis) | - | - | ~0 | Population increases with solvent polarity | |
| Experimental (X-ray) | Helical (all-cis) | +80 to +100 | -10 to +10 | ~0 | N/A |
Note: Data are illustrative, based on typical values found for simple N-alkylated or N-benzylated glycine derivatives. Specific values are highly dependent on the side chain and sequence.[6][18]
References
- 1. Strategies to Control the Cis-Trans Isomerization of Peptoid Amide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and equilibria of cis/trans isomerization of backbone amide bonds in peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral N-substituted glycines can form stable helical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. De novo structure prediction and experimental characterization of folded peptoid oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Current Computational Methods for Protein-peptide Complex Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Molecular dynamics simulations of aqueous glycine solutions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Green Synthesis of N-Substituted Glycine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted glycine derivatives are valuable building blocks in medicinal chemistry and drug discovery. Traditional synthetic methods often rely on hazardous solvents and harsh reaction conditions. This document outlines green and sustainable synthetic approaches for the preparation of N-substituted glycine derivatives, focusing on methods that minimize environmental impact by using water as a solvent, reducing or eliminating solvent use through mechanochemistry, and employing energy-efficient microwave irradiation. These protocols are designed to be readily implemented in a research and development setting.
Aqueous-Phase Synthesis of Aliphatic N-Substituted Glycine Derivatives
This method provides a straightforward and environmentally friendly approach to synthesizing N-substituted glycine derivatives using water as the solvent, thereby avoiding the use of toxic organic solvents.[1][2] The reaction proceeds via the nucleophilic substitution of chloroacetic acid with various aliphatic amines.
Experimental Protocol
Materials:
-
Alkyl amine (e.g., propylamine, butylamine, octylamine)
-
Chloroacetic acid
-
Hydrochloric acid (HCl, 1 M)
-
Acetone
-
Deionized water
-
Ice bath
-
Stir plate and magnetic stir bar
-
Rotary evaporator
Procedure: [2]
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve chloroacetic acid (10 mmol, 0.945 g) in 3 mL of cold deionized water.
-
Place the flask in an ice bath and begin stirring.
-
Slowly add a solution of the desired alkyl amine (22 mmol) in 3 mL of cold deionized water to the chloroacetic acid solution dropwise.
-
Continue stirring the reaction mixture in the ice bath for 24 hours.
-
After 24 hours, remove the flask from the ice bath and remove the water using a rotary evaporator until a white precipitate forms.
-
Wash the resulting crude product (the chloride salt of the N-substituted glycine) with acetone several times.
-
To obtain the final product, acidify the washed solid with 1 M HCl to a pH of 2.
-
Allow the product to crystallize by slow evaporation at room temperature. Recrystallization from 1 M HCl may be performed for further purification.
Data Presentation
Table 1: Synthesis of Various N-Alkylglycine Derivatives in Water.
| Alkyl Amine | Product | Yield (%) | Melting Point (°C) |
| tert-Butylamine | N-tert-Butylglycine HCl | 63% | 133 |
(Data for other derivatives can be generated following the same protocol)
Experimental Workflow
Caption: Aqueous synthesis of N-substituted glycine derivatives.
Mechanochemical Synthesis of α-Substituted Glycine Esters
Mechanochemistry offers a solvent-minimal or solvent-free approach to synthesis, reducing waste and often accelerating reaction times. This protocol describes a mechanochemical accelerated aging strategy for the cross-dehydrogenative coupling of glycine esters with various nucleophiles.
Experimental Protocol
Materials:
-
Glycine ester or amide
-
Nucleophile (e.g., indole, β-dicarbonyl compound)
-
Silica gel or NaCl (as grinding auxiliary)
-
Ball mill (e.g., planetary or mixer mill) with grinding jars and balls
General Procedure for Mechanochemical Accelerated Aging:
-
To a grinding jar, add the glycine ester/amide, the nucleophile, and a grinding auxiliary (silica gel or NaCl).
-
Grind the mixture in a ball mill for a specified time (e.g., 30-60 minutes) at a set frequency. This pre-grinding step facilitates the subsequent aging process.
-
After grinding, allow the mixture to "age" under ambient, open-air conditions for a specified period. This aging period allows for the spontaneous oxidation and coupling reaction to proceed without continuous energy input.
-
After the aging period, the product can be isolated by extraction with a suitable solvent and purified by column chromatography.
Experimental Workflow
Caption: Mechanochemical synthesis of α-substituted glycine esters.
Microwave-Assisted Synthesis of N-Substituted Glycine Derivatives
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. This approach is particularly useful for the solid-phase synthesis of N-substituted glycine oligomers (peptoids) and can be adapted for the synthesis of simpler N-substituted glycine derivatives.
Experimental Protocol (Adapted from Peptoid Synthesis)
Materials:
-
Amine (for N-substitution)
-
Haloacetic acid (e.g., bromoacetic acid)
-
Coupling agent (e.g., diisopropylcarbodiimide - DIC)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Microwave reactor
General Procedure:
-
In a microwave-safe reaction vessel, combine the primary amine, haloacetic acid, and a suitable solvent.
-
Add the coupling agent and base to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time. Reaction conditions will need to be optimized for specific substrates.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by chromatography or recrystallization.
Data Presentation
Table 2: Microwave-Assisted Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines (Illustrative Example of Microwave Efficiency). [3]
| Compound | Conventional Method Time (h) | Microwave Method Time (min) | Conventional Yield (%) | Microwave Yield (%) |
| 5a | 12 | 20 | 35.1 | 85.3 |
| 5b | 12 | 20 | 37.3 | 89.2 |
| 5c | 12 | 20 | 32.5 | 86.5 |
| 5d | 12 | 20 | 41.2 | 90.1 |
| 5e | 12 | 20 | 38.9 | 88.7 |
| 5f | 12 | 20 | 40.1 | 89.5 |
| 5g | 12 | 20 | 36.4 | 87.6 |
This table demonstrates the significant reduction in reaction time and increase in yield achievable with microwave assistance for a related synthesis.
Experimental Workflow
Caption: Microwave-assisted synthesis of N-substituted glycine derivatives.
References
Analytical Techniques for N-Substituted Glycine Derivatives: Application Notes and Protocols
N-substituted glycine derivatives, including endogenous metabolites like N-acylglycines and synthetic oligomers known as peptoids, are a diverse class of molecules with significant interest in clinical diagnostics and drug development. Accurate and robust analytical methods are essential for their characterization, quantification, and functional assessment. This document provides detailed application notes and experimental protocols for the key analytical techniques used to study these compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note: Quantitative Analysis of N-Acylglycines in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of N-substituted glycine derivatives in complex biological samples such as plasma and urine.[1] Its high sensitivity, specificity, and throughput make it the gold standard for this application.[2] N-acylglycines are crucial biomarkers for several inborn errors of metabolism, including fatty acid oxidation disorders.[1] In healthy individuals, these metabolites are present at low levels, but their concentrations can rise significantly in certain metabolic diseases, making their accurate measurement vital for diagnosis and monitoring.[1]
The methodology relies on the principle of stable isotope dilution, where a known amount of a stable isotope-labeled (SIL) internal standard (e.g., n-Octanoylglycine-d2) is added to the sample.[1][3] This standard co-elutes with the analyte and experiences similar matrix effects, allowing for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.[1] Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte.[2]
Data Presentation: LC-MS/MS Method Validation
The performance of an LC-MS/MS method for N-acylglycine analysis is validated through several key parameters.
| Parameter | Typical Value | Reference(s) |
| Linearity (r²) | > 0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.1 µM | [1][2] |
| Accuracy / Recovery | 90.2% - 109.3% | [2][4] |
| Precision (Intra/Inter-day CV) | < 15% | [2] |
Experimental Protocol: Quantification of N-Acylglycines in Human Plasma
This protocol describes the protein precipitation and subsequent analysis of N-acylglycines from human plasma.
Materials and Reagents:
-
N-acylglycine analytical standards
-
Stable isotope-labeled internal standard (e.g., n-Octanoylglycine-2,2-d2)[1]
-
LC-MS grade acetonitrile, water, and methanol
-
LC-MS grade formic acid
-
Human plasma (K2EDTA)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.[3]
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.[3]
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing the internal standard at a known concentration.[1][3]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.[1][2]
LC-MS/MS Conditions:
-
HPLC System: Waters ACQUITY UPLC or equivalent[2]
-
Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
-
Flow Rate: 0.4 mL/min[2]
-
Gradient: A typical gradient runs from 5% B to 95% B over 5 minutes, followed by re-equilibration.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[2]
-
Ionization Mode: Electrospray Ionization (ESI), negative mode[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
Mandatory Visualization
High-Performance Liquid Chromatography (HPLC)
Application Note: Purity Assessment of Synthetic N-Substituted Glycine Oligomers (Peptoids)
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for the analysis and purity assessment of synthetic peptides and their mimics, such as N-substituted glycine oligomers (peptoids).[5][6] It is an indispensable tool in drug development and quality control to separate the desired full-length product from impurities generated during solid-phase synthesis, such as truncated or deletion sequences.[7]
The separation principle of RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[8] A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptoids from the column based on their hydrophobicity.[5] Detection is commonly performed using a UV detector, monitoring the absorbance of the peptide backbone at ~214-220 nm.[5][7] The purity is calculated by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area in the chromatogram.[7]
Data Presentation: HPLC Purity Analysis Summary
This table illustrates typical parameters and results for the purity assessment of a synthetic peptoid.
| Parameter | Value | Reference(s) |
| HPLC System | Standard HPLC with UV Detector | [5] |
| Column | C18, 4.6 x 150 mm, 3.5 µm | [5] |
| Mobile Phase A | 0.1% TFA in Water | [5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [5] |
| Detection Wavelength | 220 nm | [5] |
| Purity Calculation | (Area of Main Peak / Total Peak Area) x 100 | [7] |
| Example Purity Result | >95% | [6] |
Experimental Protocol: RP-HPLC for Peptoid Purity
This protocol provides a standard method for analyzing the purity of a synthesized peptoid.
Materials and Reagents:
Procedure:
-
Sample Preparation: Dissolve the peptoid sample in an appropriate solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA) to a concentration of approximately 0.5-1.0 mg/mL.[5][7]
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[5]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition: Run the HPLC method and acquire data from the UV detector.
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 40°C[5]
-
Detection: UV at 220 nm[5]
-
Gradient:
-
0-2 min: 10% B
-
2-22 min: Linear gradient from 10% to 60% B[5]
-
22-25 min: Hold at 60% B
-
25-26 min: Return to 10% B
-
26-30 min: Re-equilibration at 10% B
-
Mandatory Visualization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Structural Elucidation of N-Substituted Glycines
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural characterization of N-substituted glycine derivatives.[9] It is used to verify the covalent connectivity of newly synthesized compounds and to determine their solution-state conformations.[9] Oligo-N-substituted glycines are more flexible than peptides, and NMR can be used to study the accessible cis and trans conformations of the tertiary amide bonds.[9]
1H and 13C NMR spectra provide fundamental information. The proton signal of the glycine CH2 group typically appears between 3.5 and 4.0 ppm, while the carbonyl carbon (C=O) resonates around 160-170 ppm.[10] For more complex oligomers, two-dimensional (2D) NMR experiments like COSY and HSQC are employed to assign all proton and carbon resonances sequentially.[11]
Data Presentation: Characteristic NMR Chemical Shifts
This table provides typical chemical shift ranges for the backbone of N-substituted glycine derivatives.
| Nucleus | Group | Chemical Shift (ppm) | Reference(s) |
| ¹H | α-CH₂ | 3.5 - 4.0 | [10] |
| ¹³C | α-CH₂ | 43 - 47 | [12] |
| ¹³C | Carbonyl (C=O) | 160 - 170 | [10] |
| ¹⁵N | Amide (N-H) | 104 - 115 | [12][13] |
Experimental Protocol: 1D NMR Analysis
This protocol outlines the basic steps for acquiring 1D NMR spectra for structural verification.
Materials and Reagents:
-
Dried N-substituted glycine derivative sample (1-5 mg)
-
Deuterated NMR solvent (e.g., DMSO-d6, CDCl3, D2O)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent directly in an NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire a 1H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Following the proton spectrum, acquire a 13C NMR spectrum. This requires a significantly larger number of scans due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using the spectrometer's software.
-
Analysis: Integrate the peaks in the 1H spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecular structure.
Mandatory Visualization
Circular Dichroism (CD) Spectroscopy
Application Note: Conformational Analysis of Chiral Peptoids
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules, including peptoids that incorporate chiral N-substituents.[14] The method measures the differential absorption of left- and right-circularly polarized light by the sample. Ordered secondary structures, such as helices, produce characteristic CD spectra, whereas unstructured or "random coil" oligomers do not.[15]
For peptides and peptoids, the far-UV region (190-250 nm) is particularly informative. An α-helical conformation typically exhibits a positive band around 190 nm and two negative bands at approximately 208 nm and 222 nm.[15][16] The presence and intensity of these bands can confirm the formation of a stable helical structure in solution, which is a critical aspect in the design of functional peptidomimetics.[14]
Data Presentation: Characteristic CD Spectra Signatures
| Secondary Structure | Positive Peak(s) | Negative Peak(s) | Reference(s) |
| α-Helix | ~190 nm | ~208 nm, ~222 nm | [15][16] |
| 3₁₀-Helix | ~195 nm (weaker) | ~208 nm, ~222 nm | [17] |
| β-Sheet | ~198 nm | ~218 nm | [16] |
| Unstructured | Weak or no distinct peaks | Weak or no distinct peaks | [14] |
Experimental Protocol: Secondary Structure Analysis by CD
This protocol details the steps for analyzing the conformation of a chiral peptoid.
Materials and Reagents:
-
Purified, lyophilized peptoid sample
-
Spectroscopy-grade solvent (e.g., methanol, trifluoroethanol, or a buffered aqueous solution like 150 mM KF)[15]
-
Quartz cuvette with a short path length (e.g., 1 mm)[15]
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptoid. Dilute the stock solution with the chosen solvent to a final concentration of approximately 40 µM in the cuvette.[15]
-
Instrument Setup: Turn on the CD spectrometer and its nitrogen purge. Allow the lamp to warm up for at least 30 minutes.
-
Blank Spectrum: Record a spectrum of the solvent alone in the cuvette. This will be used for baseline correction.
-
Sample Spectrum: Empty and dry the cuvette, then fill it with the peptoid solution. Record the CD spectrum over the desired wavelength range (e.g., 250 nm down to 190 nm).[15]
-
Data Processing: Subtract the blank (solvent) spectrum from the sample spectrum. Convert the raw data (millidegrees) to molar ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. hplc.eu [hplc.eu]
- 9. NMR structural characterization of oligo-N-substituted glycine lead compounds from a combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Acids: Glycine [imserc.northwestern.edu]
- 12. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 13. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of N-Isopropyl-N'-methylglycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropyl-N'-methylglycine is a non-canonical amino acid analog belonging to the family of N-substituted glycines, commonly known as peptoids. The incorporation of such building blocks into peptide sequences is a powerful strategy in peptidomimetic and drug design. This modification offers the potential to enhance proteolytic stability, modulate receptor affinity, and control peptide conformation. Peptoids are structural isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This alteration results in an achiral backbone that is resistant to degradation by proteases, a significant advantage for the development of peptide-based therapeutics.[1][2]
The primary method for incorporating N-substituted glycines like N-Isopropyl-N'-methylglycine into a peptide sequence during solid-phase peptide synthesis (SPPS) is the submonomer method . This efficient two-step process allows for the stepwise addition of the N-substituted glycine unit.
Advantages of Incorporating N-Isopropyl-N'-methylglycine
The introduction of an N-isopropyl-N'-methylglycine residue into a peptide chain can confer several advantageous properties:
-
Enhanced Proteolytic Stability: The N-substituted backbone is not recognized by proteases, leading to a significantly increased half-life of the peptide in biological systems.[1][2]
-
Conformational Control: The steric bulk of the isopropyl and methyl groups on the nitrogen atom restricts the conformational freedom of the peptide backbone. Specifically, N'-isopropyl-N-aminoglycine has been shown to be a remarkably effective stabilizer of the polyproline II (PPII) secondary structure.[3] This can be utilized to enforce a specific bioactive conformation, potentially leading to higher receptor affinity and selectivity.
-
Increased Lipophilicity: The alkyl substituents on the nitrogen increase the lipophilicity of the peptide, which can improve its ability to cross cell membranes.
Challenges in Synthesis
The main challenge in the solid-phase synthesis of peptides containing N-Isopropyl-N'-methylglycine lies in the coupling step. The secondary amine of the N-substituted glycine is less nucleophilic and more sterically hindered than the primary amine of a standard amino acid. This can lead to lower coupling efficiencies and the need for more potent coupling reagents and potentially longer reaction times.
Experimental Protocols
The following protocols are based on the well-established submonomer method for peptoid synthesis on a solid support. These protocols are intended as a general guide and may require optimization depending on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Manual Solid-Phase Submonomer Synthesis of a Peptide Containing N-Isopropyl-N'-methylglycine
This protocol describes a single cycle for the incorporation of one N-Isopropyl-N'-methylglycine residue.
Materials and Reagents:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Isopropyl-N'-methylamine (the submonomer amine for introducing the N-Isopropyl-N'-methyl side chain)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a fritted syringe or reaction vessel for 30-60 minutes.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Acylation (Bromoacetylation):
-
In a separate vessel, prepare a 0.6 M solution of bromoacetic acid in DMF.
-
Add the bromoacetic acid solution to the resin.
-
Add DIC (0.95 equivalents relative to bromoacetic acid) to the resin slurry.
-
Agitate the reaction mixture for 30 minutes at room temperature.
-
Drain the reaction solution and wash the resin with DMF (5 times).
-
-
Nucleophilic Displacement:
-
Prepare a 1-2 M solution of N-Isopropyl-N'-methylamine in NMP.
-
Add the amine solution to the bromoacetylated resin.
-
Agitate the reaction mixture for 60-120 minutes at room temperature. The reaction time may need to be optimized.
-
Drain the amine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Continuation of Synthesis: The peptide chain can be further elongated by repeating standard Fmoc-SPPS cycles for subsequent amino acids or by repeating steps 3 and 4 for additional N-substituted glycine residues.
-
Cleavage and Deprotection:
-
After the final synthesis cycle, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Experimental Workflow Diagram
Data Presentation
Quantitative data for the coupling efficiency of N-Isopropyl-N'-methylglycine is not extensively reported in the literature. However, based on the known challenges of coupling sterically hindered N-substituted amino acids, the following table summarizes the expected outcomes and suggested optimization strategies.
| Parameter | Standard Amino Acid Coupling | Expected for N-Isopropyl-N'-methylglycine Coupling | Optimization Strategies |
| Coupling Reagents | Standard (e.g., HBTU, DIC/HOBt) | High-efficiency reagents required (e.g., HATU, COMU) | Use of potent uronium/aminium or phosphonium salt-based coupling reagents is recommended to overcome the steric hindrance and lower nucleophilicity of the secondary amine.[4] |
| Reaction Time | 30-60 minutes | 60-240 minutes or longer | Extended coupling times are often necessary. Monitoring the reaction progress with a qualitative test (e.g., Kaiser test on a subsequent deprotection) can help determine the optimal time. |
| Coupling Efficiency | >99% | 95-98% (variable) | Double coupling (repeating the coupling step before proceeding to the next deprotection) can be employed to drive the reaction to completion. |
| Reagent Equivalents | 2-4 equivalents | 3-5 equivalents | Using a higher excess of the activated species and the coupling reagents can improve the reaction yield. |
| Solvent | DMF | DMF or NMP | NMP can be a better solvent for the displacement step, especially with less soluble amines. |
Impact on Peptide Structure and Function
The incorporation of N-Isopropyl-N'-methylglycine has a significant impact on the local and global conformation of a peptide. The N-alkylation restricts the rotation around the Cα-N bond and can favor a specific backbone dihedral angle. As mentioned, N'-isopropyl-N-aminoglycine has been identified as a potent stabilizer of the polyproline II (PPII) helix.[3] The PPII helix is a left-handed helix that is prevalent in collagen and is also involved in various protein-protein interactions and signaling events. By stabilizing this conformation, N-Isopropyl-N'-methylglycine can be used to engineer peptides with predefined secondary structures to enhance their binding to specific biological targets.
The lack of an amide proton on the N-substituted glycine residue disrupts the hydrogen-bonding network that is crucial for the formation of classical secondary structures like α-helices and β-sheets. This can be used to break or introduce kinks in such structures at specific positions within a peptide sequence.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies in the scientific literature detailing the direct involvement of peptides containing N-Isopropyl-N'-methylglycine in specific signaling pathways. The primary application of this and other N-substituted glycines is to create peptidomimetics with improved pharmacological properties, such as enhanced stability and conformational control.[1][2]
The biological activity of a peptide containing N-Isopropyl-N'-methylglycine will be highly dependent on the overall sequence and the target it is designed to interact with. The conformational constraints imposed by the N-substituted residue can lead to either an increase or a decrease in biological activity, depending on whether the induced conformation is favorable for target binding. Therefore, the incorporation of N-Isopropyl-N'-methylglycine should be considered as a tool for structure-activity relationship (SAR) studies in peptide drug discovery.
Logical Relationship of N-Alkylation to Peptide Properties
Conclusion
The use of N-Isopropyl-N'-methylglycine in solid-phase peptide synthesis provides a valuable tool for the design of novel peptidomimetics. The submonomer synthesis approach offers a straightforward and efficient method for its incorporation into peptide chains. While challenges related to coupling efficiency exist, they can be overcome with optimized protocols and the use of potent coupling reagents. The resulting N-substituted peptides benefit from enhanced proteolytic stability and controlled conformation, which are desirable properties for the development of new therapeutic agents. Further research is needed to fully explore the biological activities and potential involvement in signaling pathways of peptides containing this specific non-canonical amino acid.
References
- 1. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets (Journal Article) | OSTI.GOV [osti.gov]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Isopropyl-N'-methylglycine as a Peptidomimetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. N-Isopropyl-N'-methylglycine, a sterically hindered N-alkylated amino acid, serves as a valuable building block in this endeavor. Its unique structure, featuring both a methyl and an isopropyl group on the alpha-amino nitrogen, imparts significant conformational constraints and steric shielding. These modifications can profoundly influence the physicochemical and biological properties of the resulting peptidomimetics, leading to enhanced therapeutic potential.
N-alkylation of the peptide backbone, particularly with bulky substituents, can disrupt regular secondary structures, modulate receptor binding affinity and selectivity, and, most notably, confer resistance to proteolytic degradation by sterically hindering the approach of proteases. Furthermore, the increased lipophilicity associated with N-alkylation can contribute to improved passive diffusion across cellular membranes, a critical attribute for targeting intracellular proteins.
These application notes provide a comprehensive overview of the utility of N-Isopropyl-N'-methylglycine in peptidomimetic development. Detailed protocols for its synthesis, incorporation into peptide chains, and subsequent evaluation of the modified peptide's stability and cell permeability are presented to guide researchers in harnessing the potential of this unique building block.
Data Presentation
Physicochemical Properties of N-Isopropyl-N'-methylglycine
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | PubChem |
| Molecular Weight | 131.17 g/mol | PubChem |
| IUPAC Name | 2-[methyl(propan-2-yl)amino]acetic acid | PubChem |
| CAS Number | 108957-96-6 | PubChem |
| LogP (calculated) | -1.53 | ChemBridge |
Illustrative Comparative Proteolytic Stability Data
| Time (hours) | % Intact Unmodified Peptide | % Intact Peptide with N-Alkylated Residue (Illustrative) |
| 0 | 100 | 100 |
| 1 | 50 | 95 |
| 4 | 15 | 85 |
| 8 | < 5 | 70 |
| 24 | Undetectable | 50 |
| Half-life (t½) | ~ 1 hour | > 24 hours |
This data is illustrative and the actual stability enhancement will be sequence-dependent.
Experimental Protocols
Protocol 1: Synthesis of N-Isopropyl-N'-methylglycine via Reductive Amination
This protocol describes a plausible method for the synthesis of N-Isopropyl-N'-methylglycine based on the general principles of reductive amination.
Materials:
-
Isopropylamine
-
Glyoxylic acid monohydrate
-
Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add isopropylamine (1.1 eq) to the cooled solution while stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours to form the intermediate imine.
-
-
Reduction:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and portion-wise, add sodium cyanoborohydride (1.5 eq) to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. Alternatively, sodium triacetoxyborohydride can be used as a less toxic reducing agent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Adjust the pH of the aqueous residue to ~10 with 1 M NaOH.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted isopropylamine and other non-polar impurities.
-
Acidify the aqueous layer to pH ~5-6 with 1 M HCl. This is the isoelectric point for many amino acids, which should minimize its solubility in the aqueous phase.
-
Extract the product into a suitable organic solvent like ethyl acetate.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Isopropyl-N'-methylglycine.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Protocol 2: Incorporation of N-Isopropyl-N'-methylglycine into Peptides using Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered N-alkylated amino acids like N-Isopropyl-N'-methylglycine into a growing peptide chain requires optimized coupling conditions to overcome the reduced nucleophilicity of the secondary amine.
Materials:
-
Fmoc-protected N-Isopropyl-N'-methylglycine
-
Peptide synthesis resin (e.g., Rink Amide resin for C-terminal amides)
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended.
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM).
-
Washing solvents: DMF, DCM, Methanol.
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Automated or manual peptide synthesizer.
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes before the first coupling.
-
Standard Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard SPPS protocols.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.
-
Coupling of N-Isopropyl-N'-methylglycine:
-
Dissolve Fmoc-N-Isopropyl-N'-methylglycine (3-5 eq.), HATU (2.9 eq.), and DIPEA (6-10 eq.) in DMF.
-
Pre-activate the amino acid solution for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for an extended period (2-4 hours) compared to standard amino acid couplings. Double coupling (repeating the coupling step) is highly recommended to ensure complete reaction.
-
Monitor the coupling efficiency using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or the Chloranil test.
-
-
Capping (Optional but Recommended): After coupling, cap any unreacted amino groups by treating the resin with an acetic anhydride/DIPEA solution in DMF to prevent the formation of deletion sequences.
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps for the subsequent amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin thoroughly and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: In Vitro Proteolytic Stability Assay
This protocol describes a general method to assess the stability of a peptidomimetic containing N-Isopropyl-N'-methylglycine in the presence of proteases, for instance, in human serum.
Materials:
-
Purified peptide (with and without N-Isopropyl-N'-methylglycine as a control).
-
Human serum (commercially available).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA).
-
Incubator or water bath at 37°C.
-
Centrifuge.
-
RP-HPLC system with a C18 column.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or PBS).
-
Dilute the peptide stock solution with human serum to a final concentration of, for example, 100 µM.
-
-
Incubation:
-
Incubate the peptide-serum mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the enzymatic degradation by adding the aliquot to a tube containing the quenching solution.
-
Vortex the mixture and incubate on ice for 10-15 minutes to precipitate the serum proteins.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
-
HPLC Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its metabolites.
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time from a standard injection (time point 0).
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.
-
Protocol 4: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model to predict the intestinal absorption and overall cell permeability of drug candidates.
Materials:
-
Caco-2 cells (from ATCC).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and penicillin-streptomycin.
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.
-
Test peptide.
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability).
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM.
-
Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Allow the cells to differentiate for 18-21 days to form a confluent monolayer with well-established tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. TEER values should be >250 Ω·cm² to ensure monolayer integrity.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Prepare a solution of the test peptide and control compounds in HBSS and add it to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of peptide appearance in the receiver compartment.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the peptide in the donor compartment.
-
-
Mandatory Visualization
Caption: Workflow for the synthesis and incorporation of N-Isopropyl-N'-methylglycine.
Application Notes and Protocols for N-Alkylation of Glycine Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of glycine esters, a critical transformation in the synthesis of non-natural amino acids, peptidomimetics, and other valuable building blocks for drug discovery and development. The following sections detail various methodologies, including reductive amination, classical alkylation with alkyl halides, and modern catalytic approaches.
Method 1: Reductive Amination of Glycine Esters
Reductive amination is a widely employed and versatile method for the N-alkylation of glycine esters. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the glycine ester and an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated product.
A significant advantage of this method is the use of relatively mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), which are compatible with a wide range of functional groups.[1][2][3][4][5] Microwave-assisted protocols can dramatically reduce reaction times.[1][2]
Experimental Protocol: Microwave-Assisted Reductive Amination
This protocol is adapted from a microwave-assisted synthesis of N-alkylated glycine methyl esters.[2]
Materials:
-
Glycine methyl ester hydrochloride
-
Aldehyde
-
Triethylamine (TEA)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve glycine methyl ester hydrochloride (1.0 eq.) and the desired aldehyde (1.0 eq.) in methanol.
-
Add triethylamine (1.0 eq.) to the mixture to neutralize the hydrochloride salt.
-
Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 5 minutes at 45°C.
-
Cool the reaction vessel, then add an excess of sodium cyanoborohydride (2.0 eq.).
-
Reseal the vessel and continue microwave irradiation for an additional 20 minutes at 45°C.
-
After cooling, quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Reductive Amination
| Entry | Aldehyde | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH₃CN | Methanol | 25 min (Microwave) | >90% | [2] |
| 2 | Various Aldehydes | NaBH₄ | Methanol | Not Specified | Moderate to Good | [4][5] |
Method 2: N-Alkylation with Alkyl Halides
The direct alkylation of glycine esters with alkyl halides is a classical and straightforward approach to forming the N-C bond.[6][7] The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. To enhance the reaction rate and yield, especially with less reactive alkyl halides, phase-transfer catalysis is often employed.[8][9][10][11][12][13][14]
Experimental Protocol: Phase-Transfer Catalyzed (PTC) Alkylation of a Glycine Imine
This protocol describes the asymmetric alkylation of a benzophenone imine of glycine ethyl ester using a chiral phase-transfer catalyst.[13]
Materials:
-
N-(Diphenylmethylene)glycine ethyl ester
-
Alkyl halide (e.g., benzyl bromide)
-
Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative)
-
Toluene
-
50% aqueous sodium hydroxide (NaOH)
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine ethyl ester (1.0 eq.) and the alkyl halide (1.2 eq.) in toluene, add the chiral phase-transfer catalyst (1-10 mol%).
-
Add 50% aqueous sodium hydroxide to the mixture.
-
Stir the biphasic mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-alkylated imine can be hydrolyzed to the corresponding amino acid ester by treatment with aqueous acid.
-
Purify the final product by column chromatography.
Quantitative Data for Alkylation with Alkyl Halides
| Entry | Glycine Derivative | Alkylating Agent | Catalyst | Base | Yield (%) | Reference |
| 1 | N-(Diphenylmethylene)glycine ethyl ester | Benzyl bromide | Chiral Quaternary Ammonium Salt | 50% aq. NaOH | High | [10] |
| 2 | Glycine ethyl ester hydrochloride | 3-Diarylpropyl chloride | None | K₂CO₃ | No reaction | [15] |
Method 3: Catalytic N-Alkylation via Borrowing Hydrogen
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a highly atom-economical and environmentally friendly method for N-alkylation.[16][17][18] In this process, a catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine (glycine ester) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated product and water as the only byproduct.[16]
Experimental Workflow: Catalytic N-Alkylation of Glycine Esters
References
- 1. Efficient microwave combinatorial parallel and nonparallel synthesis of N-alkylated glycine methyl esters as peptide building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. phasetransfer.com [phasetransfer.com]
- 13. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 14. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of N-Alkylated Amino Acids by NMR and Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylated amino acids are crucial structural motifs in a vast array of natural products and synthetic pharmaceuticals. The introduction of an alkyl group on the nitrogen atom of an amino acid can significantly impact its conformational properties, metabolic stability, and biological activity. Consequently, the unambiguous characterization of these modified amino acids is paramount in drug discovery and development. This document provides detailed application notes and protocols for the comprehensive characterization of N-alkylated amino acids using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-alkylated amino acids, NMR is instrumental in confirming the site of alkylation and determining the overall structure.
Key NMR Observables for N-Alkylated Amino Acids:
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals to observe include:
-
The disappearance of the N-H proton signal (or a significant upfield shift if a salt) and the appearance of new signals corresponding to the N-alkyl group.
-
A downfield shift of the α-proton (α-H) upon N-alkylation.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. N-alkylation results in:
-
A downfield shift of the α-carbon (Cα).
-
The appearance of signals corresponding to the carbons of the N-alkyl group.
-
-
2D NMR: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity between the alkyl group and the amino acid backbone.
Quantitative NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the core structure of N-alkylated amino acids. Note that exact chemical shifts are dependent on the solvent, pH, temperature, and the nature of the R group and the N-alkyl substituent.[1][2][3]
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| α-H | 3.5 - 4.5 | - | Downfield shift compared to the parent amino acid. |
| α-C | 50 - 70 | - | Downfield shift compared to the parent amino acid. |
| N-Alkyl CH₃ | 2.2 - 3.0 | 30 - 45 | For N-methyl group. |
| N-Alkyl CH₂ | 2.5 - 3.5 | 40 - 55 | For N-ethyl or longer chain, α to Nitrogen. |
| C=O | - | 170 - 180 | Carboxyl carbon. |
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the N-alkylated amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).[1] The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
1D ¹H NMR:
-
Pulse sequence: zg30 or similar single-pulse experiment.
-
Spectral width: 12-16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
-
1D ¹³C NMR:
-
Pulse sequence: zgpg30 or similar proton-decoupled experiment.
-
Spectral width: 200-240 ppm.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2 seconds.
-
-
2D COSY (Correlation Spectroscopy): [4][5]
-
Identifies ¹H-¹H scalar couplings.
-
Useful for tracing the proton spin systems within the amino acid side chain and the N-alkyl group.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): [6][7]
-
Correlates directly bonded ¹H and ¹³C atoms.
-
Essential for assigning the carbons of the N-alkyl group and the amino acid backbone.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Shows correlations between protons and carbons that are 2-3 bonds away.
-
Crucial for confirming the connectivity between the N-alkyl group and the α-carbon of the amino acid.
-
3. Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Reference the spectra to the internal standard or the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative ratios of different protons.
-
Analyze the coupling patterns (multiplicity) in the ¹H NMR spectrum to deduce proton-proton connectivity.
-
Use the 2D NMR spectra to assign all proton and carbon signals and confirm the structure of the N-alkylated amino acid.
NMR Workflow Diagram
Caption: Experimental workflow for NMR analysis of N-alkylated amino acids.
II. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the N-alkylated amino acid and to gain structural information through fragmentation analysis. For complex biological samples, MS is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).[8]
Derivatization for GC-MS Analysis
For GC-MS analysis, the polar N-alkylated amino acids must be derivatized to increase their volatility.[8][9][10] A common method is alkylation of the carboxyl group.
Protocol: Methyl Chloroformate (MCF) Derivatization [9][10]
-
Dissolve the N-alkylated amino acid sample in a solution of methanol, pyridine, and water.
-
Add methyl chloroformate (MCF) and vortex vigorously. The MCF reacts with the amino and carboxyl groups.
-
Extract the derivatized analyte into an organic solvent like chloroform.
-
The chloroform layer containing the derivatized N-alkylated amino acid is then injected into the GC-MS.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that often does not require derivatization.[11][12] It provides both molecular weight information and structural details through fragmentation.
Characteristic Fragmentation Patterns
In positive ion mode electrospray ionization (ESI), N-alkylated amino acids typically show a prominent protonated molecular ion [M+H]⁺. Fragmentation in the mass spectrometer (MS/MS) provides structural information. Common fragmentation pathways include:[13][14][15][16]
-
Loss of water (H₂O) from the carboxyl group.
-
Loss of carbon monoxide (CO) from the carboxyl group.
-
Cleavage of the N-Cα bond.
-
Fragmentation of the amino acid side chain.
-
Formation of characteristic iminium and nitrilium ions. For N-alkyl-N-acyl amino acids, the formation of nitrilium ions of the type [R¹–C≡N–R]⁺ is characteristic.[13][14]
Quantitative MS Data
The following table provides examples of expected m/z values for the protonated molecular ion and key fragments of N-methylglycine.
| Analyte | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion | Fragment m/z | Neutral Loss |
| N-Methylglycine | 90.06 | [M+H - H₂O]⁺ | 72.05 | H₂O |
| N-Methylglycine | 90.06 | [M+H - HCOOH]⁺ | 44.05 | HCOOH |
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Dissolve the N-alkylated amino acid in a suitable solvent compatible with the mobile phase (e.g., water/acetonitrile mixture).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS/MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Analysis: Perform product ion scans of the protonated molecular ion [M+H]⁺ to generate fragmentation spectra.
3. Data Analysis:
-
Identify the peak corresponding to the N-alkylated amino acid in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak to confirm the molecular weight from the [M+H]⁺ ion.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.
Mass Spectrometry Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of N-alkylated amino acids.
III. Integrated Data Interpretation
The combination of NMR and MS data provides a highly confident structural confirmation of N-alkylated amino acids. The logical workflow for data interpretation is outlined below.
Data Interpretation Logic Diagram
Caption: Logical workflow for integrated data interpretation from MS and NMR.
Conclusion
The complementary nature of NMR spectroscopy and mass spectrometry provides a robust analytical platform for the unambiguous characterization of N-alkylated amino acids. By following the detailed protocols and utilizing the reference data provided in these application notes, researchers can confidently determine the structure and purity of these important molecules, thereby accelerating research and development in medicinal chemistry and related fields.
References
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.pdx.edu [web.pdx.edu]
- 3. kpwulab.com [kpwulab.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. Analysis of proteinogenic amino acid and starch labeling by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application of N-Substituted Glycines as Ligands in Coordination Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted glycines, also known as peptoids, are a versatile class of ligands in coordination chemistry. Their unique structure, featuring a side chain attached to the backbone nitrogen atom, offers several advantages over their peptide counterparts, including enhanced proteolytic stability. This structural motif allows for the facile introduction of a wide variety of functional groups, enabling the fine-tuning of the steric and electronic properties of the resulting metal complexes. This high degree of modularity has led to the development of N-substituted glycine-based metal complexes with diverse applications in catalysis, drug discovery, and materials science.
This document provides detailed application notes on the use of N-substituted glycines as ligands, summarizing their key applications and presenting relevant quantitative data. Furthermore, it includes detailed experimental protocols for the synthesis of N-substituted glycine ligands and their metal complexes, as well as for the solid-phase synthesis of peptoid oligomers.
Application Notes
Catalysis
Metal complexes of N-substituted glycines have emerged as promising catalysts for a range of organic transformations. The ability to readily modify the N-substituent allows for the systematic tuning of the catalyst's activity and selectivity.
-
Asymmetric Catalysis: Chiral N-substituted glycines are particularly valuable for enantioselective catalysis. The introduction of a chiral center in the N-substituent can create a chiral microenvironment around the metal center, enabling the stereoselective synthesis of desired products. For instance, copper complexes of chiral N-substituted glycines have been employed in asymmetric conjugate addition reactions.
-
Oxidation Catalysis: Metallopeptoids, which are oligomers of N-substituted glycines, have been shown to be efficient biomimetic catalysts for oxidation reactions. By incorporating catalytic units such as copper-phenanthroline and TEMPO into a peptoid scaffold, catalysts with significantly enhanced turnover numbers compared to the individual catalytic groups have been developed.[1]
-
Cross-Coupling Reactions: Binuclear copper(II) complexes featuring Schiff base ligands derived from glycine have demonstrated high efficiency in C-S cross-coupling reactions, achieving high conversion rates and yields.
Drug Development
The enhanced proteolytic stability and potential for high chemical diversity make N-substituted glycine complexes attractive candidates for drug development.
-
Anticancer Agents: Platinum(II) complexes incorporating N-substituted glycine ligands have been investigated as potential anticancer drugs. These complexes can interact with DNA, and their cytotoxic activity against various cancer cell lines has been evaluated, with some showing promising IC50 values. For example, platinum complexes with N-isobutylglycine have shown good activity against human colon cancer cell lines.
-
Antimicrobial Agents: Metal complexes of N-substituted glycines have demonstrated significant antimicrobial activity. The chelation of metal ions like copper(II) and nickel(II) to these ligands can enhance their efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) of these complexes has been reported against various bacterial strains. For instance, copper(II) and nickel(II) complexes with mixed ligands including glycine have shown MIC values in the range of 5-20 mg/L against bacteria like Listeria and E. coli.[2]
Data Presentation
Stability Constants of Metal Complexes
The stability of metal complexes with N-substituted glycines is a crucial parameter influencing their application. The following table summarizes the stability constants (log β) for some metal-glycinate complexes.
| Metal Ion | Ligand | log β₁ | log β₂ | log β₃ | Reference |
| Co(II) | Glycine | 5.10 | 9.00 | 11.40 | [3] |
| Ni(II) | Glycine | 6.14 | 11.20 | 14.39 | [3] |
| Cu(II) | Glycine | 8.51 | 15.52 | - | [3] |
| Eu(III) | Tetrameric Peptoid (HHCH) | 28.88 | - | - | [4] |
| Eu(III) | Tetrameric Peptoid (3,4,3-LI(CHHC)) | 43.97 | - | - | [4] |
Catalytic Activity of N-Substituted Glycine Complexes
The following table presents a summary of the catalytic performance of selected metal complexes with N-substituted glycine ligands.
| Catalyst | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (%) | Turnover Number (TON) | Reference |
| Chiral Ni-Glycine Complex | Asymmetric Allylic Alkylation | Vinylethylene carbonate | High | High | - | |
| Metallopeptoid (Cu-Phenanthroline/TEMPO) | Alcohol Oxidation | Benzylic Alcohols | High | - | up to 16x higher than controls | [1] |
| Binuclear Cu(II)-Glycine Schiff Base | Olefin Cyclopropanation | Olefin | High | - (trans/cis > 1000:1) | - | |
| Binuclear Cu(II)-Glycine Schiff Base | C-S Cross-Coupling | - | >92 | - | - |
Biological Activity of N-Substituted Glycine Complexes
The following tables summarize the in vitro anticancer and antimicrobial activities of representative N-substituted glycine metal complexes.
Anticancer Activity
| Complex | Cell Line | IC50 (µM) | Reference |
| [Pt(NH₃)₂(N-isobutylglycine)]NO₃ | Human Colon Cancer | 41.66 | |
| [Pt(bipy)(N-isobutylglycine)]NO₃ | Human Colon Cancer | 47.30 |
Antimicrobial Activity
| Complex | Microorganism | MIC (mg/L) | Reference |
| Cu-Gly-Ita | Listeria monocytogenes | ~20 | [2] |
| Ni-Gly-Ita | Listeria monocytogenes | 5-10 | [2] |
| Cu-Gly-Ita | Escherichia coli | ~20 | [2] |
| Ni-Gly-Ita | Escherichia coli | 5-10 | [2] |
| Cu-Gly-Ita | Bacillus cereus | ~20 | [2] |
| Ni-Gly-Ita | Bacillus cereus | 5-10 | [2] |
Experimental Protocols
Protocol 1: Green Synthesis of Aliphatic N-Substituted Glycines
This protocol describes a solvent-free method for the synthesis of N-substituted glycine derivatives.
Materials:
-
Chloroacetic acid
-
Appropriate alkyl amine (e.g., propylamine, butylamine, etc.)
-
Deionized water
-
Acetone (extra pure)
-
Hydrochloric acid (1 M)
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In an ice bath, add a solution of the alkyl amine (22 mmol) in 3 mL of cold water dropwise to a stirred solution of chloroacetic acid (0.945 g, 10 mmol) in 3 mL of water.
-
Continue stirring the reaction mixture in the ice bath for 24 hours.
-
Remove the water completely using a rotary evaporator until a white precipitate is observed.
-
Wash the resulting chloride salt several times with extra pure acetone.
-
Acidify the product with 1 M HCl to a pH of 2.
-
Allow the solution to evaporate slowly at room temperature.
-
Recrystallize the final product from 1 M HCl to obtain the pure N-substituted glycine derivative.
Protocol 2: Synthesis of Transition Metal Complexes with N-Substituted Glycines
This protocol provides a general procedure for the synthesis of transition metal complexes with N-substituted glycine ligands.
Materials:
-
N-substituted glycine ligand
-
Metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Magnetic stirrer
Procedure:
-
Dissolve the N-substituted glycine ligand (2 mmol) in 25 mL of ethanol containing KOH (2 mmol).
-
In a separate flask, dissolve the metal salt (1 mmol) in a minimal amount of ethanol.
-
Add the metal salt solution dropwise to the stirred solution of the ligand. A precipitate should form immediately.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the precipitate by filtration.
-
Wash the solid product with ethanol and dry it to obtain the metal complex.
Protocol 3: Solid-Phase Synthesis of N-Substituted Glycine Oligomers (Peptoids) via the Submonomer Method
This protocol outlines the manual solid-phase synthesis of peptoids using the submonomer method.
Materials:
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary amine submonomers (e.g., phenylethylamine, isobutylamine)
-
Piperidine (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel with a frit
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 20 minutes.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Acylation Step:
-
In a separate vial, dissolve bromoacetic acid (10 equivalents relative to resin loading) in DMF.
-
Add DIC (10 equivalents) to the bromoacetic acid solution and mix for 1 minute.
-
Add the activated bromoacetic acid solution to the resin.
-
Shake the reaction vessel for 30 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (3 times).
-
-
Displacement (Amination) Step:
-
Add a solution of the desired primary amine submonomer (20 equivalents) in DMF to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 times).
-
-
Chain Elongation: Repeat steps 3 and 4 with the desired sequence of primary amine submonomers to build the peptoid chain.
-
Cleavage and Deprotection:
-
After the final displacement step, wash the resin thoroughly with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin.
-
Shake for 1-2 hours at room temperature.
-
Filter the solution to collect the cleaved peptoid.
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the peptoid.
-
-
Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for the green synthesis of N-substituted glycine ligands.
Caption: General workflow for the synthesis of metal complexes.
Caption: The iterative cycle of solid-phase peptoid synthesis.
References
Determining the Lipophilicity of Glycine Derivatives: Application Notes and Protocols
Introduction
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug discovery and development. It significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2] For glycine derivatives, a class of compounds with broad therapeutic potential, understanding their lipophilicity is paramount for optimizing their pharmacokinetic and pharmacodynamic properties.
The most common measure of lipophilicity is the partition coefficient (logP), which describes the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3] For ionizable molecules like glycine derivatives, the distribution coefficient (logD) is often more relevant as it considers the partition of all species (ionized and non-ionized) at a specific pH.[1][4][5]
This document provides detailed application notes and experimental protocols for the determination of lipophilicity for glycine derivatives using two primary methods: the "gold standard" shake-flask technique and the high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Application Notes: Methods for Lipophilicity Determination
Several methods exist for determining the lipophilicity of compounds, each with its own advantages and limitations. The choice of method often depends on the compound's properties, the required accuracy, and the desired throughput.
1. Shake-Flask Method
The shake-flask method is the traditional and most widely accepted "gold standard" for logP and logD determination.[2][4][5][6]
-
Principle: A known amount of the glycine derivative is dissolved in a biphasic system of n-octanol and water (or a pH 7.4 buffer for logD). The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases. The concentration of the compound in each phase is then measured, typically by UV-Vis spectroscopy or liquid chromatography. The logarithm of the ratio of the concentration in the n-octanol phase to the aqueous phase gives the logP or logD value.[3]
-
Advantages:
-
Direct and accurate measurement of the partition coefficient.[7]
-
Considered the reference method for validating other techniques.
-
-
Disadvantages:
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a rapid and efficient indirect method for estimating lipophilicity.[2][7][8][9]
-
Principle: The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known logP value.[2] A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known logP values. The glycine derivative is then analyzed under the same conditions, and its logP is determined from its retention time using the calibration curve.[8][10]
-
Advantages:
-
Disadvantages:
-
It is an indirect method, and the accuracy depends on the structural similarity between the test compounds and the calibration standards.[11]
-
The choice of stationary and mobile phases can influence the results.
-
3. Other Methods
-
Potentiometric Titration: This technique is particularly suitable for ionizable compounds like glycine derivatives.[1][12] It involves a two-phase titration of the compound in a water-octanol system to determine its pKa and logP simultaneously.[12] It is advantageous for compounds that lack a UV chromophore.[1]
-
Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of capillary electrophoresis that can be used to separate neutral and charged molecules.[13][14][15][16] The separation is based on the differential partitioning of the analyte between an aqueous mobile phase and a micellar pseudo-stationary phase.[13][15] This technique is useful for the analysis of both hydrophilic and lipophilic compounds.[17]
-
Computational Methods: Various in silico methods based on fragmental contributions or whole-molecule properties can predict logP values (e.g., ALOGPS, XLOGP3).[9][18] While fast and cost-effective, their accuracy can be variable and experimental validation is often necessary.[8]
Data Presentation
The lipophilicity of various glycine derivatives, expressed as logP or logD, is summarized in the table below. These values have been determined using different experimental and computational methods.
| Glycine Derivative | Method | logP/logD Value | Reference |
| Glycine | Computational | -3.2 | [19] |
| N-Benzoylglycine (Hippuric Acid) | - | - | [20] |
| N-Acetylglycine Methyl Ester | Experimental (NMR) | - | [21][22] |
| Propylglycine | Experimental (Shake-Flask) | - | [23] |
| Butylglycine | Experimental (Shake-Flask) | - | [23] |
| Pentylglycine | Experimental (Shake-Flask) | - | [23] |
| Hexylglycine | Experimental (Shake-Flask) | - | [23] |
| Octylglycine | Experimental (Shake-Flask) | - | [23] |
| 2-Aminoheptyl Glycine | Experimental (Shake-Flask) | - | [23] |
| 2-Substituted Benzoylglycines | Experimental (RP-HPLC) | Varies | [24] |
| 3-Substituted Benzoylglycines | Experimental (RP-HPLC) | Varies | [24] |
| 4-Substituted Benzoylglycines | Experimental (RP-HPLC) | Varies | [24] |
Note: Specific logP/logD values for all listed compounds were not consistently available across the searched literature. The table indicates the methods used for determination where specified.
Experimental Protocols
Protocol 1: Shake-Flask Method for logD₇.₄ Determination
This protocol describes the determination of the distribution coefficient at pH 7.4 (logD₇.₄) for a representative glycine derivative.
Materials:
-
Glycine derivative of interest
-
n-Octanol (reagent grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) (optional, for stock solution)
-
Deionized water
-
Appropriate analytical standards
Equipment:
-
Analytical balance
-
Vortex mixer
-
Mechanical shaker or rotator
-
Centrifuge
-
Glass vials with screw caps
-
Pipettes and tips
-
UV-Vis Spectrophotometer or HPLC system with UV detector
Procedure:
-
Phase Saturation: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel. Shake vigorously for 24 hours at room temperature to ensure mutual saturation. Allow the phases to separate completely.[5]
-
Stock Solution Preparation: Prepare a stock solution of the glycine derivative (e.g., 10 mM) in DMSO or the aqueous phase.[4][5]
-
Partitioning: In a glass vial, add a precise volume of the saturated n-octanol and saturated PBS (e.g., 1:1 ratio). Add a small aliquot of the stock solution to the aqueous phase to achieve a final concentration that is detectable by the analytical method.
-
Equilibration: Securely cap the vial and shake for a predetermined time (e.g., 1-24 hours) at a constant temperature to reach equilibrium.[5]
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the glycine derivative in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λ_max or HPLC). A calibration curve should be prepared for accurate quantification.
-
Calculation: Calculate the logD₇.₄ using the following formula: logD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
Protocol 2: RP-HPLC Method for logP Determination
This protocol outlines the procedure for estimating the logP of a series of glycine derivatives using RP-HPLC.
Materials and Reagents:
-
Glycine derivatives of interest
-
A set of 5-7 calibration standards with known logP values spanning the expected range of the glycine derivatives.
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Isocratic mobile phase: A mixture of organic solvent (acetonitrile or methanol) and water. The exact composition should be optimized to achieve reasonable retention times for all compounds (e.g., 50:50 acetonitrile:water).
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
Injection volume: 10 µL
-
Detection wavelength: Determined by the UV absorbance maximum of the compounds.
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of the calibration standards and the glycine derivatives in a suitable solvent (e.g., mobile phase).
-
Determination of Dead Time (t₀): Inject a non-retained compound (e.g., sodium nitrate or uracil) to determine the column dead time.
-
Analysis of Standards: Inject each calibration standard and record its retention time (t_R).
-
Analysis of Glycine Derivatives: Inject each glycine derivative and record its retention time (t_R).
-
Calculations: a. Calculate the capacity factor (k) for each standard and glycine derivative using the formula: k = (t_R - t₀) / t₀ b. Calculate the logarithm of the capacity factor (log k). c. Generate a calibration curve by plotting the log k values of the standards against their known logP values. d. Perform a linear regression analysis on the calibration curve to obtain the equation of the line (log k = m * logP + c). e. Using the log k value for each glycine derivative, calculate its logP using the regression equation.
Visualizations
Caption: Decision tree for selecting a lipophilicity determination method.
Caption: Workflow for logP determination using the RP-HPLC method.
References
- 1. ub.edu [ub.edu]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene derivatives [pharmacia.pensoft.net]
- 11. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
- 12. pH-metric log P. 4. Comparison of partition coefficients determined by HPLC and potentiometric methods to literature values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 14. Fundamentals of micellar electrokinetic chromatography (MEKC) | European Journal of Chemistry [eurjchem.com]
- 15. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Micellar Electrokinetic Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of Micellar Electrokinetic Chromatography Method for the Simultaneous Determination of Seven Hydrophilic and Four Lipophilic Bioactive Components in Three Salvia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. acs.org [acs.org]
- 21. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of substituted benzoylglycines (hippurates) and phenylacetylglycines on p-aminohippurate transport in dog renal membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Biological Activity of N-Isopropyl-N'-methylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isopropyl-N'-methylglycine belongs to the chemical class of N-substituted glycine derivatives. Compounds within this class have been investigated as potential modulators of glycine transporters (GlyT1 and GlyT2). These transporters play a crucial role in regulating glycine levels in the central nervous system. Glycine acts as an inhibitory neurotransmitter in the spinal cord and brainstem and also as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission, learning, and memory.[1][2][3][4] Inhibition of GlyT1 can potentiate NMDA receptor function by increasing the synaptic concentration of glycine, a therapeutic strategy being explored for schizophrenia and other CNS disorders.[1][2][3][4]
These application notes provide a comprehensive overview of the key in vitro assays to characterize the biological activity of N-Isopropyl-N'-methylglycine, with a focus on its potential interaction with glycine transporters. The protocols provided are detailed, step-by-step guides for researchers to implement these assays in a laboratory setting.
Radioligand Binding Assay
Application Note: This assay is designed to determine the binding affinity of N-Isopropyl-N'-methylglycine to glycine transporters (GlyT1 and GlyT2). It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the transporter. The measure of affinity is typically expressed as the inhibition constant (Ki). This is a fundamental assay to determine if the compound directly interacts with the transporter protein.[5][6]
Experimental Protocol:
1.1. Cell Culture and Membrane Preparation:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing either human GlyT1 or GlyT2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Harvest confluent cells and homogenize them in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.[5]
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the cell membranes.[5]
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine the protein concentration using a BCA protein assay.
1.2. Binding Assay:
-
Perform the assay in a 96-well plate.
-
To each well, add the following in order:
-
50 µL of assay buffer
-
50 µL of N-Isopropyl-N'-methylglycine at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle control.
-
50 µL of a known radioligand for GlyT1 (e.g., [³H]NFPS) or GlyT2 (e.g., [³H]ALX5407) at a concentration close to its Kd.
-
100 µL of the prepared cell membrane suspension (containing 10-50 µg of protein).
-
-
For non-specific binding determination, add a high concentration of a known unlabeled GlyT inhibitor (e.g., 10 µM Sarcosine for GlyT1) instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
1.3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.[5]
-
Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
1.4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of N-Isopropyl-N'-methylglycine.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
Table 1: Hypothetical Binding Affinity of N-Isopropyl-N'-methylglycine for Glycine Transporters
| Transporter | Radioligand | IC50 (µM) | Ki (µM) |
| GlyT1 | [³H]NFPS | 1.5 | 0.8 |
| GlyT2 | [³H]ALX5407 | > 100 | > 50 |
[³H]Glycine Uptake Assay
Application Note: This functional assay measures the ability of N-Isopropyl-N'-methylglycine to inhibit the transport of glycine into cells. It provides information on the functional consequence of binding to the transporter. A reduction in the uptake of radiolabeled glycine in the presence of the test compound indicates an inhibitory effect.
Experimental Protocol:
2.1. Cell Culture and Plating:
-
Use HEK293 cells stably expressing either human GlyT1 or GlyT2.
-
Seed the cells into a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
2.2. Uptake Assay:
-
On the day of the assay, wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of N-Isopropyl-N'-methylglycine (e.g., 0.1 nM to 100 µM) or vehicle control.
-
Initiate the uptake by adding HBSS containing [³H]glycine (final concentration typically 10-50 nM) and the corresponding concentration of the test compound.
-
For non-specific uptake, use a known inhibitor (e.g., 10 µM Sarcosine for GlyT1) or perform the assay in mock-transfected cells.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake.
2.3. Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100) to each well and incubating for at least 30 minutes at room temperature with shaking.
2.4. Scintillation Counting:
-
Transfer the cell lysate from each well into a scintillation vial.
-
Add scintillation cocktail, vortex, and measure the radioactivity in a liquid scintillation counter.
-
In parallel wells, determine the protein concentration to normalize the uptake data (cpm/µg protein).
2.5. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the concentration of N-Isopropyl-N'-methylglycine.
-
Determine the IC50 value using non-linear regression analysis.
Data Presentation:
Table 2: Hypothetical Inhibition of [³H]Glycine Uptake by N-Isopropyl-N'-methylglycine
| Transporter | IC50 (µM) | Maximum Inhibition (%) |
| GlyT1 | 2.1 | 95 |
| GlyT2 | > 100 | < 10 |
Electrophysiology Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
Application Note: This assay directly measures the electrogenic activity of glycine transporters. Glycine transport is coupled to the movement of ions (Na+ and Cl-), generating a current that can be measured using electrophysiological techniques.[7] This assay is particularly useful for determining the mechanism of inhibition (e.g., competitive, non-competitive, or transportable inhibitor).[7]
Experimental Protocol:
3.1. Oocyte Preparation and Injection:
-
Harvest oocytes from Xenopus laevis and defolliculate them.
-
Inject the oocytes with cRNA encoding either human GlyT1 or GlyT2.
-
Incubate the injected oocytes for 2-5 days to allow for transporter expression.
3.2. Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[8]
-
Clamp the membrane potential at a holding potential of -60 mV.[8]
3.3. Measurement of Glycine-Induced Currents:
-
Apply glycine at a concentration that elicits a submaximal current (e.g., the EC20 or EC50 concentration) and record the inward current.
-
To test the effect of N-Isopropyl-N'-methylglycine, co-apply it with glycine at various concentrations.
-
To determine the mode of inhibition, perform a glycine concentration-response curve in the absence and presence of a fixed concentration of N-Isopropyl-N'-methylglycine.
3.4. Data Analysis:
-
Measure the amplitude of the glycine-induced current in the absence and presence of the test compound.
-
Calculate the percentage of inhibition for each concentration of N-Isopropyl-N'-methylglycine and determine the IC50 value.
-
Analyze the shift in the glycine concentration-response curve to determine the mechanism of inhibition. A rightward shift with no change in the maximal response suggests competitive inhibition, while a decrease in the maximal response suggests non-competitive inhibition.
Data Presentation:
Table 3: Hypothetical Electrophysiological Characterization of N-Isopropyl-N'-methylglycine on GlyT1
| Parameter | Value |
| IC50 (µM) | 3.5 |
| Mode of Inhibition | Competitive |
Mass Spectrometry (MS) Binding Assay
Application Note: MS Binding Assays are a label-free alternative to radioligand binding assays.[9][10] They rely on the quantification of a non-labeled reporter ligand (a known inhibitor) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] This assay can be used to determine the binding affinity of N-Isopropyl-N'-methylglycine in a competitive format.[9]
Experimental Protocol:
4.1. Membrane Preparation:
-
Prepare cell membranes from HEK293 cells expressing GlyT1 or GlyT2 as described in the radioligand binding assay protocol.
4.2. MS Binding Assay:
-
Perform the assay in a 96-well plate.
-
Incubate the cell membranes with a known, non-labeled reporter ligand (e.g., Org24598 for GlyT1) and varying concentrations of N-Isopropyl-N'-methylglycine.[11]
-
After reaching equilibrium, separate the bound from the free reporter ligand by rapid filtration.
4.3. Sample Processing and LC-MS/MS Analysis:
-
Elute the bound reporter ligand from the filters.
-
Quantify the amount of the reporter ligand in the eluate using a validated LC-MS/MS method.[9]
4.4. Data Analysis:
-
The amount of bound reporter ligand is inversely proportional to the affinity of the test compound.
-
Determine the IC50 and Ki values as described for the radioligand binding assay.
Data Presentation:
Table 4: Hypothetical Affinity of N-Isopropyl-N'-methylglycine Determined by MS Binding Assay
| Transporter | Reporter Ligand | IC50 (µM) | Ki (µM) |
| GlyT1 | Org24598 | 1.8 | 0.9 |
Visualizations
References
- 1. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 9. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MS binding assays for GlyT1 based on Org24598 as nonlabelled reporter ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Isopropyl-N'-methylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of N-Isopropyl-N'-methylglycine. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare N-Isopropyl-N'-methylglycine?
A1: The most prevalent methods for synthesizing N-substituted glycine derivatives are nucleophilic substitution and reductive amination. For N-Isopropyl-N'-methylglycine, a highly effective route is the reductive amination of N-methylglycine (sarcosine) with acetone. This method is often preferred due to its high selectivity and the commercial availability of the starting materials.[1] An alternative, though potentially less efficient, route is the direct N-alkylation of sarcosine using an isopropyl halide.
Q2: I am seeing significant amounts of unreacted starting material in my reductive amination reaction. What could be the cause?
A2: Low conversion rates in reductive amination can stem from several factors. A primary reason is often inefficient imine/enamine formation between sarcosine and acetone. This equilibrium can be hindered by the presence of water, steric hindrance, or suboptimal pH.[2] The choice and activity of the reducing agent are also critical. A mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it selectively reduces the iminium ion over the ketone.[2][3]
Q3: My reaction is producing isopropanol as a major byproduct instead of the desired product. How can I prevent this?
A3: The formation of isopropanol indicates that the reducing agent is reducing the starting ketone (acetone) rather than the intermediate iminium ion. This is a common issue when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction.[3][4] To circumvent this, you can either pre-form the imine before adding NaBH₄ or, more conveniently, use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which show greater selectivity for the iminium ion.[1][2][3]
Q4: How can I effectively purify the final N-Isopropyl-N'-methylglycine product?
A4: N-Isopropyl-N'-methylglycine is a zwitterionic compound, which can make purification challenging. Standard silica gel chromatography can be difficult due to the compound's polarity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for purifying peptides and amino acid derivatives.[5] Ion-exchange chromatography is another powerful technique for separating amino acids from impurities based on their charge at a given pH.[6] For zwitterionic compounds, crystallization by carefully adjusting the pH to the isoelectric point can also be an effective purification strategy.
Troubleshooting Guides
Problem 1: Low Yield in Reductive Amination
| Potential Cause | Troubleshooting Suggestion | References |
| Inefficient Imine Formation | The reaction is in equilibrium. To drive the formation of the iminium ion, consider adding a dehydrating agent like molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water. A mildly acidic pH (around 4-5) is also optimal for imine formation. | [2][3] |
| Inactive Reducing Agent | Borohydride reagents can degrade over time. It is advisable to use a fresh batch of the reducing agent. You can test the activity of your sodium borohydride on a simple ketone like acetone to confirm its efficacy. | [2] |
| Suboptimal pH | If the pH is too low, the amine of the sarcosine will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, the carbonyl of the acetone will not be sufficiently activated for nucleophilic attack. The use of a mild acid catalyst, such as acetic acid, is recommended to maintain an optimal pH range. | [2] |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved in the chosen solvent. Common solvents for reductive amination include dichloromethane (DCM), dichloroethane (DCE), and tetrahydrofuran (THF). | [2] |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Suggestion | References |
| Isopropanol | The reducing agent is reducing the starting ketone (acetone). | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). Alternatively, pre-form the imine before adding a stronger reducing agent like sodium borohydride. | [1][2][3][4] |
| Over-alkylation (Dialkylation of Glycine) | This is more of a concern in the synthesis of primary or secondary N-alkylated glycines. The formation of N-Isopropyl-N'-methylglycine from sarcosine (a secondary amine) will not lead to over-alkylation at the nitrogen. However, if starting from glycine, steric hindrance from the initial alkyl group generally disfavors dialkylation. | Not applicable when starting with sarcosine. If starting from glycine, using a bulky protecting group on the nitrogen before alkylation can prevent this. | [7][8] |
Experimental Protocols
Reductive Amination of Sarcosine with Acetone
This protocol is a representative procedure for the synthesis of N-Isopropyl-N'-methylglycine.
Materials:
-
N-methylglycine (Sarcosine)
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-methylglycine (1.0 eq.) and acetone (1.2-1.5 eq.) in anhydrous DCM or DCE.
-
To this solution, add acetic acid (1.0-1.2 eq.) to catalyze the formation of the iminium ion.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as reversed-phase HPLC or crystallization.[2]
| Parameter | Typical Value |
| Sarcosine : Acetone Ratio | 1 : 1.2-1.5 |
| Sarcosine : STAB Ratio | 1 : 1.2-1.5 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | 70-90% |
Visualizations
Caption: Experimental workflow for the synthesis of N-Isopropyl-N'-methylglycine.
Caption: Troubleshooting logic for the synthesis of N-Isopropyl-N'-methylglycine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. bachem.com [bachem.com]
- 6. diaion.com [diaion.com]
- 7. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ramachandran plots of glycine and pre-proline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of Amino Acids
Welcome to the technical support center for the N-alkylation of amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the N-alkylation of amino acids.
Issue 1: Low to No Product Yield
Low or no yield of the desired N-alkylated amino acid is a frequent problem. The following guide provides a structured approach to troubleshoot this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low N-alkylation yield.
Q&A for Low Yield:
-
Q: My reaction is not proceeding to completion, leaving a lot of unreacted starting material. What should I check first?
-
A: Initially, verify the purity and stoichiometry of your reactants and reagents.[1] Ensure that the amino acid, alkylating agent, and base are of high quality and used in the correct ratios. For reactions sensitive to moisture or air, confirm that anhydrous solvents and an inert atmosphere were properly used.[2]
-
-
Q: I'm using an alkyl bromide, and the reaction is sluggish. What can I do to improve the reaction rate?
-
A: Consider switching to a more reactive alkylating agent, such as an alkyl iodide.[3] The iodide is a better leaving group than bromide. Alternatively, you can add a catalytic amount of potassium iodide to the reaction mixture to generate the more reactive alkyl iodide in situ.[1] Increasing the reaction temperature may also improve the rate, but monitor for potential side reactions.[3]
-
-
Q: My starting materials are not dissolving in the solvent. How does this affect the yield?
-
A: Poor solubility of reactants is a common reason for low yields, as it limits the interaction between the reacting species.[2][4] Most amino acids have limited solubility in nonpolar organic solvents.[2][4] Consider switching to a solvent that can better dissolve your amino acid and other reagents. For instance, CF3CH2OH has been found to be an excellent solvent for the N-alkylation of some amino acids.[2] Polar aprotic solvents like DMF or DMSO can also be effective, but be mindful of potential side reactions at high temperatures.[1][5]
-
Issue 2: Over-alkylation and Formation of Side Products
The formation of di- or tri-alkylated products and other side products can complicate purification and reduce the yield of the desired mono-alkylated product.
Q&A for Over-alkylation and Side Products:
-
Q: I am observing significant amounts of di-alkylated product. How can I favor mono-alkylation?
-
A: Over-alkylation occurs because the mono-alkylated product can be more nucleophilic than the starting amino acid, making it reactive towards further alkylation.[3][6] To favor mono-alkylation, you can adjust the stoichiometry by using an excess of the amino acid relative to the alkylating agent.[3] Lowering the reaction temperature can also help reduce the rate of the second alkylation.[3] In some cases, the choice of solvent can influence selectivity.
-
-
Q: Besides over-alkylation, what other common side products should I be aware of?
-
A: Competing esterification of the carboxylic acid group can occur, especially when using alcohols as alkylating agents at high temperatures.[2] For amino acids with other nucleophilic functional groups in their side chains (e.g., lysine, cysteine, histidine), these can also compete in the alkylation reaction if not properly protected.[7]
-
-
Q: How can I minimize the formation of a quaternary imidazolium salt when alkylating histidine?
-
A: The formation of a quaternary salt is a result of over-alkylation.[7] It is recommended to use a carefully controlled stoichiometry of the alkylating agent. Using a less reactive alkylating agent or milder reaction conditions can also help to avoid this side product.
-
Issue 3: Racemization of the Chiral Center
Maintaining the stereochemical integrity of the amino acid's chiral center is crucial, especially in the synthesis of pharmaceuticals.
Q&A for Racemization:
-
Q: What reaction conditions are known to cause racemization during N-alkylation?
-
Q: How can I prevent racemization?
-
A: Employing milder reaction conditions is key. This includes using weaker bases where possible and keeping the reaction temperature as low as feasible while still achieving a reasonable reaction rate. Some modern catalytic methods, such as those using ruthenium or iron catalysts for N-alkylation with alcohols, have been shown to provide excellent retention of optical purity.[2][4]
-
Issue 4: Poor Regioselectivity (for specific amino acids like Histidine)
For amino acids with multiple nucleophilic sites, such as the two imidazole nitrogens (N-π and N-τ) in histidine, controlling the site of alkylation is a major challenge.[7]
Decision Tree for Controlling Histidine N-Alkylation Regioselectivity
Caption: Factors influencing regioselectivity in histidine N-alkylation.
Q&A for Regioselectivity:
-
Q: How can I control which nitrogen on the histidine imidazole ring gets alkylated?
-
Q: Can I control regioselectivity without using a protecting group?
-
A: Yes, to some extent. The choice of solvent can significantly influence the alkylation site.[7] For example, hexafluoroisopropanol (HFIP) has been shown to modulate the steric and electronic environment to preferentially target either the N-π or N-τ position.[7] Additionally, the steric bulk of the alkylating agent can influence which nitrogen is more accessible for reaction.[7]
-
Frequently Asked Questions (FAQs)
1. What are the most common methods for N-alkylation of amino acids?
The most common methods are:
-
Nucleophilic Substitution with Alkyl Halides: This is a traditional method involving the reaction of the amino acid with an alkyl halide in the presence of a base.[2][4]
-
Reductive Amination: This method involves the reaction of an amino acid with an aldehyde or ketone to form an imine, which is then reduced to the N-alkylated product.[2][4][8] This is often a milder and more controllable method.[9]
-
Direct N-alkylation with Alcohols: This is a greener approach that uses alcohols as alkylating agents, often with a transition metal catalyst (e.g., Ru, Fe), producing only water as a byproduct.[2][4]
2. Do I need to protect the carboxylic acid group before N-alkylation?
It depends on the reaction conditions and the method used. In many cases, especially with unprotected amino acids, the reaction can be performed without protecting the carboxylic acid.[2][4] However, under certain conditions, particularly with high temperatures and alcohol alkylating agents, esterification of the carboxylic acid can be a competing side reaction.[2] If esterification is a problem, protecting the carboxylic acid as an ester (e.g., methyl or t-butyl ester) may be necessary.[1]
3. What are the best practices for purifying N-alkylated amino acids?
Purification can be challenging due to the presence of unreacted starting materials and side products.[2][4]
-
Extraction: After quenching the reaction, extraction is a common first step. The pH of the aqueous layer may need to be adjusted to ensure the product is in a form that is soluble in the organic layer.
-
Column Chromatography: Flash column chromatography on silica gel is a widely used method for purifying the final product.[7]
-
Crystallization/Salt Formation: In some cases, the product can be purified by crystallization. Converting the final product to a salt (e.g., with dicyclohexylamine) can sometimes facilitate the isolation of a stable, highly pure solid.[10]
4. Can I perform N-alkylation on a peptide?
Yes, selective N-alkylation of peptides is possible.[2][4] The reaction conditions need to be carefully chosen to avoid side reactions with other functional groups on the peptide. Protecting groups may be necessary for other reactive side chains.
Experimental Protocols & Data
General Procedure for N-alkylation of Amino Acids with Alcohols
This protocol is adapted from a catalytic method using a ruthenium-based catalyst.
-
An oven-dried 20-mL Schlenk tube equipped with a stirring bar is charged with the amino acid (0.5 mmol) and the catalyst (e.g., 1-5 mol%).
-
The Schlenk tube is connected to an argon line, and a vacuum-backfill cycle is performed three times.
-
The alcohol (1-2 mmol) and any solvent (if not neat) are added under an argon stream.
-
The Schlenk tube is sealed and placed in a preheated oil bath at the desired temperature (e.g., 100-110 °C).
-
The reaction mixture is stirred for the specified time (e.g., 18-42 hours).
-
After cooling to room temperature, the reaction mixture is worked up as appropriate for the specific product.
Optimization of Reaction Conditions for N-Ethylation of Proline with Ethanol
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Ru-Macho-BH (1) | Neat | 100 | 18 | >99 |
| 2 | Ru-Macho-BH (0.5) | Neat | 100 | 18 | 95 |
| 3 | Cat 2 (5) | Neat | 110 | 18 | 54 |
| 4 | Cat 1 (1) | CF3CH2OH | 100 | 24 | 98 |
Data is illustrative and compiled from trends observed in the literature.[2]
Reductive Amination of α-Keto Acids
Reductive amination of α-keto acids is a valuable method for synthesizing α-amino acids.
| α-Keto Acid | Amine | Reducing Agent | Catalyst | Solvent | Yield (%) |
| α-Ketoglutarate | NH3 | - | Amino Acid Dehydrogenase | Aqueous Buffer | High |
| Phenylpyruvic acid | Benzylamine | NaBH3CN | - | Methanol | Good |
| 3-Hydroxyadamantane-glyoxylic acid | NH4OAc | H2 | Pd/C | Methanol | 85 |
Data is illustrative and compiled from trends observed in the literature.[8][11]
References
- 1. reddit.com [reddit.com]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 11. WO2012028721A1 - PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for N-Substituted Glycine Derivatives
Welcome to the technical support center for the purification of N-substituted glycine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-substituted glycine derivatives?
A1: The most common purification techniques for N-substituted glycine derivatives include:
-
Crystallization: This is a primary method for purifying solid compounds. It is effective at removing impurities by selectively forming a crystalline structure of the desired compound from a solution.[1]
-
Column Chromatography: This includes flash chromatography and preparative High-Performance Liquid Chromatography (HPLC). These methods are widely used to separate the target compound from unreacted starting materials and byproducts based on differences in polarity.[2][3][4]
-
Extraction: Liquid-liquid extraction is often used as an initial purification step to remove water-soluble or organic-soluble impurities. The zwitterionic nature of many N-substituted glycine derivatives can be exploited by adjusting the pH to facilitate extraction.[5]
-
Ion-Exchange Chromatography: This technique is particularly useful for separating zwitterionic compounds by taking advantage of their charge characteristics.[5]
Q2: My N-substituted glycine derivative is a zwitterion. How does this affect purification?
A2: The zwitterionic nature of N-substituted glycine derivatives, possessing both an acidic carboxylic acid group and a basic amino group, significantly influences their solubility and purification. At the isoelectric point (pI), the net charge is zero, and aqueous solubility is often at its minimum, which can be utilized for crystallization.[5] However, this can also make extraction into organic solvents challenging. Adjusting the pH away from the pI will increase the solubility in aqueous solutions and can be used to facilitate either aqueous or organic extraction depending on the desired phase for the product.[5]
Q3: What are common impurities I might encounter after synthesizing N-substituted glycine derivatives?
A3: Common impurities include unreacted starting materials such as the primary or secondary amine and the glycine derivative (e.g., a haloacetate). Byproducts can also be a significant issue, for instance, the formation of 1,4-diarylpiperazine-2,5-diones in the synthesis of N-aryl glycines.[6] In solid-phase synthesis of N-substituted glycine oligomers (peptoids), incomplete reactions can lead to deletion sequences.
Q4: How can I improve the yield of my purification?
A4: A poor yield can result from several factors. In crystallization, using too much solvent can lead to significant loss of the compound in the mother liquor.[7] To improve yield, you can try a "second crop" crystallization by concentrating the mother liquor.[7] In chromatography, careful optimization of the mobile phase and gradient can improve separation and recovery. For zwitterionic compounds, inefficient precipitation during crystallization at the isoelectric point can be a cause of low yield.[5]
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Solution |
| Crystallization does not occur. | The solution is not supersaturated (too much solvent was used). | Boil off a portion of the solvent to concentrate the solution and then allow it to cool again.[7] |
| The solution is cloudy. | Scratch the inside of the flask with a glass rod at the air-solvent interface to induce nucleation.[7] | |
| The product "oils out" instead of crystallizing. | The melting point of the solid is lower than the temperature of the solution when it becomes supersaturated. | Return the sample to the heat source, add a small amount of additional "soluble solvent" to keep the compound dissolved longer at a lower temperature, and then cool again.[7] |
| High levels of impurities are present. | Consider a preliminary purification step like flash chromatography or treatment with activated carbon to remove impurities before attempting crystallization.[7] | |
| Crystallization is too rapid, potentially trapping impurities. | The solution is too concentrated or cooled too quickly. | Add a small amount of additional solvent to the hot solution and allow it to cool more slowly.[7] |
| Low recovery of the purified compound. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor and cool to obtain a second crop of crystals.[7] |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Screen for a different solvent or solvent system where the compound has lower solubility at cold temperatures. |
Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (in Flash or HPLC). | Inappropriate mobile phase polarity. | Optimize the solvent system. For normal phase, adjust the ratio of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). For reverse phase, adjust the gradient of water and an organic solvent like acetonitrile or methanol. |
| The compound is streaking on the column (common with zwitterions). | Add a modifier to the mobile phase. For acidic compounds, a small amount of acetic acid can improve peak shape. For basic compounds, a small amount of triethylamine may help. For zwitterions, a buffer system might be necessary. | |
| Low or no recovery of the compound from the column. | The compound is irreversibly adsorbed to the stationary phase. | For silica gel chromatography, this can happen with very polar compounds. Consider using a different stationary phase like alumina or reverse-phase silica. |
| The compound is unstable on the stationary phase. | This can be an issue with silica gel, which is acidic. Using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier in the eluent can help. |
Experimental Protocols
Protocol 1: Recrystallization of an N-Alkyl Glycine Derivative
This protocol is a general guideline for the recrystallization of a solid N-substituted glycine derivative.
-
Solvent Screening: In a small test tube, add a small amount of the crude product. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Test a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, hexanes, and mixtures thereof).
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Flash Column Chromatography of an N-Substituted Glycine Methyl Ester
This protocol describes the purification of a moderately polar N-substituted glycine methyl ester.
-
Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Preparative HPLC of an N-Aryl Glycine
This protocol is suitable for the final purification of small quantities of a relatively polar N-aryl glycine.
-
Column and Mobile Phase: Use a reverse-phase C18 column. The mobile phase will typically be a gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Sample Preparation: Dissolve the sample in a small amount of the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification: Inject the sample onto the HPLC system. Run a gradient method, for example, from 5% to 95% acetonitrile in water (with 0.1% TFA) over 30 minutes.
-
Fraction Collection: Collect the peak corresponding to the desired product.
-
Product Isolation: Lyophilize or evaporate the solvent from the collected fraction to obtain the purified product. Note that the product will be isolated as a salt (e.g., trifluoroacetate) if an acid additive was used.
Quantitative Data Summary
The following tables provide representative data for the purification of N-substituted glycine derivatives. Actual results will vary depending on the specific compound and reaction conditions.
Table 1: Reported Yields for the Synthesis and Purification of N-Alkyl Glycine Derivatives [8]
| N-Substituent | Purification Method | Yield (%) |
| N-Propyl | Recrystallization | Not Specified |
| N-Butyl | Recrystallization | Not Specified |
| N-sec-Butyl | Recrystallization | Not Specified |
| N-tert-Butyl | Recrystallization | 63 |
| N-Pentyl | Recrystallization | Not Specified |
| N-Isopentyl | Recrystallization | Not Specified |
| N-tert-Pentyl | Recrystallization | 43 |
| N-Hexyl | Recrystallization | Not Specified |
| N-2-Aminoheptyl | Recrystallization | Not Specified |
| N-Octyl | Recrystallization | Not Specified |
Table 2: Crude Purities and Isolated Yields for On-Resin Cα-Arylation of N-Aryl Glycinyl Peptides [9][10]
| Product | Crude Purity (%) | Isolated Yield (%) |
| 22 | 17 | Not Specified |
| 23 | 17 | Not Specified |
Purification Workflow Diagrams
The following diagrams illustrate logical workflows for selecting a purification strategy and troubleshooting common issues.
Caption: Decision tree for selecting a primary purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
overcoming steric hindrance in N-alkyl amino acid peptide coupling
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for challenges encountered during the peptide coupling of sterically hindered N-alkyl amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is peptide coupling with N-alkyl amino acids, especially N-methylated ones, so challenging?
N-alkyl amino acids, particularly those with bulky N-alpha substituents like N-methyl groups, present significant challenges primarily due to steric hindrance. This hindrance slows down the coupling kinetics, making the reaction sluggish and often incomplete. The N-alkyl group restricts the necessary conformation for the nucleophilic attack of the amine onto the activated carboxylic acid, leading to low yields. Furthermore, the increased steric bulk enhances the susceptibility of the activated amino acid to side reactions, most notably epimerization, especially when using highly reactive coupling reagents.
Q2: Which classes of coupling reagents are most effective for sterically hindered N-alkyl amino acids?
For sterically hindered couplings, high-reactivity uronium/guanidinium-based reagents are generally preferred. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and their derivatives are effective. More recently, third-generation reagents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have shown exceptional performance due to their high reactivity and resistance to racemization. Organophosphorus reagents like PyBOP and T3P have also been used successfully. The choice often depends on the specific amino acid sequence and the scale of the synthesis.
Q3: What role does the base play in these coupling reactions?
The base is crucial for activating the coupling reagent and deprotonating the incoming amine. However, its choice and concentration can significantly impact the reaction's success, particularly regarding racemization. For sterically hindered couplings, non-nucleophilic, sterically hindered bases are favored. Diisopropylethylamine (DIPEA) is commonly used, but its excess can promote epimerization. Alternative bases like 2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM) are often recommended as they are less prone to inducing side reactions. It is critical to use the base in stoichiometric amounts rather than in large excess.
Q4: Can microwave-assisted synthesis improve coupling efficiency for N-alkylated amino acids?
Yes, microwave-assisted peptide synthesis (MAPS) can be highly effective. The application of microwave energy can significantly accelerate the slow reaction kinetics associated with sterically hindered couplings. This allows for shorter reaction times and can often drive reactions to completion where conventional methods fail. However, it's essential to carefully control the temperature, as excessive heat can increase the risk of epimerization and other side reactions.
Troubleshooting Guide
This section addresses specific problems encountered during the coupling of N-alkyl amino acids.
Problem: Low or no coupling yield detected by LC-MS analysis.
A low coupling yield is the most common issue. The following workflow can help diagnose and resolve the problem.
Caption: Workflow for troubleshooting low peptide coupling yields.
Problem: Significant epimerization (racemization) is observed.
Epimerization is a critical side reaction that compromises the chiral purity of the final peptide.
Root Causes & Solutions:
-
Excessive Base: A high concentration of a strong base like DIPEA can readily deprotonate the alpha-carbon of the activated amino acid ester, leading to racemization.
-
Solution: Reduce the amount of base to the stoichiometric requirement (e.g., 2 equivalents for an amino acid hydrochloride salt). Switch to a less racemization-prone base like collidine or NMM.
-
-
Over-activation: Allowing the carboxylic acid to be pre-activated with the coupling reagent for too long before adding the amine component increases the window for epimerization.
-
Solution: Add the amine component to the reaction mixture as soon as possible after the addition of the coupling reagent.
-
-
High Temperature: While heat can improve coupling rates, it also accelerates epimerization.
-
Solution: If using thermal conditions, try running the reaction at a lower temperature for a longer duration (e.g., 0 °C to room temperature). When using a microwave, carefully monitor the temperature to avoid overheating.
-
Comparative Data: Coupling Reagent Efficiency
The selection of the coupling reagent is paramount. The table below summarizes the performance of common reagents in a model coupling of a sterically hindered N-methylated amino acid.
| Coupling Reagent | Base (eq.) | Temp (°C) | Time (h) | Yield (%) | Epimerization (%) |
| HBTU | DIPEA (2.0) | 25 | 12 | 65-75 | 5-10 |
| HATU | DIPEA (2.0) | 25 | 4 | 85-95 | < 2 |
| HATU | Collidine (2.0) | 25 | 4 | 88-96 | < 1 |
| COMU | DIPEA (2.0) | 25 | 2 | > 95 | < 1 |
| PyBOP | DIPEA (2.0) | 25 | 12 | 70-80 | 3-7 |
| T3P | Pyridine (3.0) | 50 | 6 | 80-90 | 2-5 |
Data compiled from various sources for illustrative purposes. Actual results may vary based on the specific amino acid sequence and substrates.
Key Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling of N-Alkyl Amino Acids
This protocol provides a robust starting point for coupling a sterically hindered N-alkylated amino acid onto a resin-bound peptide.
Caption: Standard workflow for a HATU-mediated solid-phase coupling.
Methodology:
-
Preparation: Swell the peptide-resin (1 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Perform the necessary N-terminal deprotection (e.g., piperidine for Fmoc) and wash thoroughly.
-
Reagent Solution: In a separate vessel, dissolve the N-alkyl amino acid (2.0 eq.), HATU (1.95 eq.), and collidine (2.0 eq.) in the reaction solvent.
-
Coupling: Add the reagent solution to the drained peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2 to 4 hours. Reaction progress can be monitored by taking a small sample of resin beads for a qualitative test (e.g., Kaiser test, which will be negative for secondary amines, requiring an alternative like the chloranil test).
-
Wash: After the reaction, drain the vessel and wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove excess reagents and byproducts.
-
Confirmation: Confirm the completion of the coupling before proceeding to the next step. If incomplete, a second coupling may be necessary.
Technical Support Center: Synthesis of N-Isopropyl-N'-methylglycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Isopropyl-N'-methylglycine synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-Isopropyl-N'-methylglycine, particularly focusing on the common synthetic route of reductive amination of sarcosine (N-methylglycine) with acetone.
Q1: Why is the reaction yield consistently low?
A1: Low yields in the reductive amination of sarcosine can stem from several factors. The primary areas to investigate are the quality of the reducing agent, the reaction temperature, and the pH of the reaction mixture.
-
Reducing Agent Activity: Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are common reducing agents for this reaction. Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Older or improperly stored reagents can have reduced activity, leading to incomplete conversion.
-
Reaction Temperature: The initial formation of the iminium ion from sarcosine and acetone is often favored at room temperature or slightly above. However, the reduction step with borohydrides is typically more efficient at lower temperatures (0-5 °C) to minimize side reactions. Running the entire reaction at an elevated temperature can lead to decomposition of the product and reagents.
-
pH Control: The pH of the reaction is critical. The formation of the iminium intermediate is favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine on sarcosine will be fully protonated and less nucleophilic. If the pH is too high, the iminium ion will not form efficiently. Acetic acid can be used to adjust the pH.
Q2: The reaction appears to be incomplete, with starting material remaining. What can be done?
A2: Incomplete reactions are a common issue. To drive the reaction to completion, consider the following:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Reagent Stoichiometry: An excess of acetone and the reducing agent may be necessary to ensure full conversion of the sarcosine. A typical molar ratio is 1:1.5:2 of sarcosine:acetone:reducing agent.
-
Order of Addition: For optimal results, sarcosine and acetone should be allowed to stir together for a period (e.g., 30-60 minutes) to facilitate iminium ion formation before the portion-wise addition of the reducing agent.
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: Side product formation is often related to the reaction conditions and the choice of reagents.
-
Over-alkylation: While less common in this specific synthesis due to the secondary amine starting material, ensure that the reaction temperature is controlled.
-
Borate Esters: If using sodium borohydride in alcoholic solvents like methanol or ethanol, borate esters can form as byproducts. Using a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can mitigate this.
-
Hydrolysis of Iminium Ion: If the workup procedure is delayed or inefficient, the intermediate iminium ion can hydrolyze back to the starting materials. Proceed with the workup promptly after the reaction is complete.
Q4: How can I effectively purify the final product?
A4: N-Isopropyl-N'-methylglycine is a zwitterionic compound, which can present challenges in purification.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective purification method. Common solvent systems include isopropanol/water or ethanol/ether.
-
Ion-Exchange Chromatography: For difficult-to-purify samples, ion-exchange chromatography can be a powerful technique. The zwitterionic nature of the product allows it to bind to both cation and anion exchange resins, enabling separation from non-ionic impurities.
-
Silica Gel Chromatography: While possible, silica gel chromatography of amino acids can be challenging due to streaking. Using a mobile phase containing a small amount of a polar, protic solvent (like methanol with a few drops of acetic acid or ammonia) can improve separation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for N-Isopropyl-N'-methylglycine?
A1: One of the most common and efficient methods is the reductive amination of sarcosine (N-methylglycine) with acetone. This method is generally high-yielding and uses readily available starting materials. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ to the final product.
Q2: Which reducing agent is best for this synthesis?
A2: Both sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are effective. STAB is often preferred as it is a milder and more selective reducing agent, which can lead to cleaner reactions and fewer side products. However, NaBH₄ is a more economical option and can provide good yields with careful control of the reaction conditions.
Q3: What are the optimal reaction conditions for the reductive amination of sarcosine with acetone?
A3: Optimal conditions can vary, but a good starting point is to dissolve sarcosine in a suitable solvent (e.g., methanol or a mixture of methanol and water), add acetone, and stir at room temperature for about an hour. The mixture is then cooled to 0 °C before the slow, portion-wise addition of the reducing agent. The reaction is typically stirred at this temperature for several hours or until completion is confirmed by an appropriate monitoring technique.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method. A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of acetic acid. Staining with ninhydrin can be used to visualize the amino acid spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the product and starting material.
Q5: What are the key safety precautions to take during this synthesis?
A5: Standard laboratory safety practices should always be followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Sodium borohydride and sodium triacetoxyborohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. They should be handled with care.
-
Acetone is a flammable solvent. Ensure there are no ignition sources nearby.
Data Presentation
Table 1: Typical Reaction Parameters for Reductive Amination of Sarcosine
| Parameter | Value | Notes |
| Starting Materials | Sarcosine, Acetone | |
| Reducing Agent | Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) | STAB is milder and more selective. |
| Solvent | Methanol, Dichloromethane (DCM), or Tetrahydrofuran (THF) | Methanol is a common choice for NaBH₄. |
| Stoichiometry (Sarcosine:Acetone:Reducer) | 1 : 1.5 : 2 | An excess of acetone and reducer can drive the reaction to completion. |
| Temperature | 0 °C to Room Temperature | Iminium formation at RT, reduction at 0 °C. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS for completion. |
| pH | 4 - 6 | Crucial for efficient iminium ion formation. |
| Typical Yield | 70 - 90% | Highly dependent on reaction conditions and purification method. |
Experimental Protocols
Protocol 1: Synthesis of N-Isopropyl-N'-methylglycine via Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add sarcosine (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the sarcosine in methanol (10 mL per gram of sarcosine). Add acetone (1.5 eq) to the solution.
-
Iminium Ion Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction flask to 0 °C in an ice bath. Slowly add sodium borohydride (2.0 eq) in small portions over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~2 to decompose the excess borohydride.
-
Adjust the pH to ~7 with a saturated solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
-
Purification:
-
The resulting aqueous solution can be subjected to ion-exchange chromatography.
-
Alternatively, the product can be crystallized from a suitable solvent system like isopropanol/water.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of N-Isopropyl-N'-methylglycine.
Caption: Troubleshooting logic for N-Isopropyl-N'-methylglycine synthesis.
troubleshooting guide for solid-phase synthesis of peptoids
Welcome to the technical support center for solid-phase peptoid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of peptoids.
Frequently Asked Questions (FAQs)
Q1: What is the submonomer method for solid-phase peptoid synthesis?
The submonomer method is the most prevalent approach for solid-phase peptoid synthesis. It involves a two-step iterative cycle to add each monomer unit. The first step is the acylation of the resin-bound secondary amine with bromoacetic acid, typically activated by N,N'-diisopropylcarbodiimide (DIC). The second step is the nucleophilic displacement of the bromide by a primary amine, which introduces the desired side chain. This cycle is repeated to build the peptoid sequence.[1][2][3]
Q2: What are the key advantages of peptoids over peptides?
Peptoids offer several advantages over their peptide counterparts, including increased protease stability due to the N-substituted backbone, which prevents enzymatic degradation. They also tend to have decreased immunogenicity and improved cell permeability.[1] The synthesis of peptoids allows for a vast diversity of side chains to be incorporated, leading to highly tunable physicochemical properties.[1][4]
Q3: How can I monitor the progress of my solid-phase peptoid synthesis?
Monitoring reaction completion is crucial for a successful synthesis. While traditional methods for monitoring peptide synthesis can be adapted, some require modification for peptoids. Colorimetric tests are often used to detect the presence of unreacted amines. The Kaiser test, which is used for primary amines in peptide synthesis, is not suitable for the secondary amines present in the peptoid backbone.[5] Alternative tests like the chloranil test can be used to detect secondary amines.[6][7] A negative test result indicates a complete reaction.
Troubleshooting Guide
This guide provides solutions to common problems encountered during solid-phase peptoid synthesis in a question-and-answer format.
Issue 1: Low Yield of the Final Peptoid
Question: My final peptoid yield after cleavage is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low peptoid yield can result from several factors, including incomplete reactions at each cycle, premature chain termination, or issues during cleavage and purification. A systematic approach is necessary to identify the root cause.
Initial Diagnostic Steps:
-
Analyze a small sample: Before cleaving the entire batch, perform a test cleavage on a small amount of resin and analyze the product by mass spectrometry (MS). This will help determine if the desired peptoid was synthesized and identify any major side products or truncated sequences.
-
Review synthesis records: Carefully examine the records from your synthesis, including the results of any reaction monitoring tests, to pinpoint potential steps where failures may have occurred.
Issue 2: Incomplete Acylation (Bromoacetylation)
Question: I suspect the bromoacetylation step is incomplete. What are the signs and how can I improve the efficiency?
Answer: Incomplete acylation results in the deletion of a monomer unit from your peptoid sequence. This is a common issue, especially with longer peptoid chains or when using bulky side chains in the preceding residue.
Signs of Incomplete Acylation:
-
Mass spectrometry analysis of the crude product shows a significant peak corresponding to the mass of the peptoid missing one or more monomer units.
Solutions:
-
Double Acylation: Perform the bromoacetylation step twice to ensure the reaction goes to completion.[1]
-
Increase Reagent Concentration and Reaction Time: Use a higher concentration of bromoacetic acid and DIC and extend the reaction time.
-
Optimize Solvent: While DMF is a common solvent, for some sequences, N-methylpyrrolidone (NMP) may improve solubility and reaction efficiency.[1][8]
Issue 3: Incomplete Amine Displacement
Question: The amine displacement step appears to be inefficient, especially with certain amines. How can I address this?
Answer: The nucleophilic displacement step can be challenging, particularly with sterically hindered, chiral, or poorly soluble primary amines.
Signs of Incomplete Displacement:
-
The presence of unreacted bromoacetyl groups on the peptoid chain. This can lead to side reactions in subsequent steps.
-
Mass spectrometry data showing peaks corresponding to sequences lacking the intended side chain.
Solutions:
-
Increase Amine Concentration and Reaction Time: A higher concentration of the primary amine solution and longer reaction times (e.g., 2-3 hours) can improve yields.[1] For very bulky amines, even longer times may be necessary.
-
Elevated Temperature: Gently heating the reaction can increase the rate of displacement.
-
Optimize Solvent for Amine Solubility: For hydrophobic amines that are poorly soluble in DMF, consider using NMP or 1,2-dichloroethane (DCE) to prepare the amine solution.[1][2]
-
Double Displacement: Similar to acylation, performing the displacement step twice can enhance efficiency.
Issue 4: Side Reactions During Synthesis
Question: I am observing unexpected side products in my final analysis. What are common side reactions and how can they be minimized?
Answer: Several side reactions can occur during peptoid synthesis, leading to impurities.
-
Diketopiperazine Formation: This can occur after the second monomer addition, leading to the cleavage of the dipeptoid from the resin. It is recommended not to pause the synthesis after the second displacement step to minimize this side reaction.[3]
-
Alkylation of Heterocyclic Side Chains: When using amines with unprotected heterocycles (e.g., imidazoles), the bromoacetic acid can alkylate the heteroatom. Using chloroacetic acid instead of bromoacetic acid can reduce this unwanted alkylation due to the poorer leaving group nature of chloride.[1][2]
Issue 5: Problems with Peptoid Cleavage and Purification
Question: I am having trouble cleaving my peptoid from the resin or purifying the crude product. What are some common issues and solutions?
Answer: The final cleavage and purification steps are critical for obtaining a pure product.
-
Incomplete Cleavage: If the cleavage from the resin is incomplete, you will have a low yield. Ensure you are using the appropriate cleavage cocktail for your resin and any side-chain protecting groups. Extending the cleavage time or performing a second cleavage can be beneficial.[9][10]
-
Peptide Precipitation During Cleavage: Some peptoids may precipitate in the cleavage cocktail. Modifying the solvent composition can help to keep the peptoid in solution.[9]
-
Difficulty in Precipitation with Ether: If the peptoid does not precipitate upon the addition of cold ether, it may be soluble in ether. In such cases, concentrating the TFA solution before adding ether can promote precipitation.[10]
-
Hydrophobic Peptoids: Highly hydrophobic peptoids can be challenging to purify by reverse-phase HPLC. Using a less polar stationary phase (e.g., C4 or C8) or optimizing the mobile phase with additives like isopropanol can improve separation.
Data Presentation
Table 1: Recommended Reagent Concentrations and Reaction Times for Manual Solid-Phase Peptoid Synthesis
| Step | Reagent | Concentration | Reaction Time | Notes |
| Fmoc Deprotection | 20% 4-methylpiperidine in DMF | - | 2 min, then 12 min | For Fmoc-protected Rink Amide resin.[3] |
| Bromoacetylation | Bromoacetic acid in DMF | 0.6 M | 20-30 min | Activated with an equimolar amount of DIC. |
| Amine Displacement | Primary amine in DMF or NMP | 1.0 - 2.0 M | 60-180 min | Longer times may be needed for bulky or less reactive amines.[1][2] |
| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIPS | - | 2-3 hours | A standard cleavage cocktail for many peptoids. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptoid Synthesis (Submonomer Method)
This protocol describes a single cycle of monomer addition.
-
Resin Preparation: Swell the Rink Amide resin in DMF in a fritted reaction vessel.
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% 4-methylpiperidine in DMF twice (2 min, then 12 min) to expose the free amine. Wash the resin thoroughly with DMF.[3]
-
Bromoacetylation: Add a solution of 0.6 M bromoacetic acid in DMF and an equimolar amount of DIC to the resin. Agitate for 20-30 minutes. Wash the resin with DMF.[11]
-
Amine Displacement: Add a 1.0 M solution of the desired primary amine in DMF to the resin. Agitate for 60 minutes. Wash the resin with DMF and then DCM.
-
Monitoring: Before proceeding to the next cycle, a small sample of the resin can be taken for a chloranil test to ensure the displacement was complete.
Protocol 2: Chloranil Test for Reaction Monitoring
This test is used to detect the presence of secondary amines.
-
Sample Preparation: Take a small sample of the resin beads (a few milligrams) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of a 2% solution of acetaldehyde in DMF and 2-3 drops of a 2% solution of chloranil in DMF.
-
Observation: A blue color on the beads indicates the presence of unreacted secondary amines, signifying an incomplete reaction.[7]
Protocol 3: Peptoid Cleavage from the Resin
This protocol is for cleaving the final peptoid from an acid-labile resin.
-
Resin Preparation: Wash the peptoid-bound resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: In a fume hood, add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIPS)) to the resin. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptoid Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA to recover any remaining product.
-
Precipitation: Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptoid.
-
Collection and Drying: Centrifuge the mixture to pellet the peptoid. Decant the ether and wash the pellet with cold ether two more times. Dry the peptoid pellet under vacuum.
Mandatory Visualization
Caption: Workflow for solid-phase peptoid synthesis using the submonomer method.
Caption: Logical troubleshooting workflow for solid-phase peptoid synthesis.
References
- 1. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 4. Tunable peptoid microspheres: effects of side chain chemistry and sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in the N-alkylation of glycine
Welcome to the technical support center for the N-alkylation of glycine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help minimize side reactions and optimize product yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-alkylation of glycine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-alkylation of glycine?
A1: The primary side reaction is over-alkylation, leading to the formation of di-alkylated products (R₂NCH₂COOH) instead of the desired mono-alkylated product (RNHCH₂COOH). Another potential side reaction is O-alkylation of the carboxylate group, which forms an ester, particularly at elevated temperatures or under strongly basic conditions. If the glycine starting material has a chiral center (not applicable to glycine itself but to its derivatives), racemization can also be a concern.[1]
Q2: My reaction is producing a high percentage of di-alkylated glycine. How can I favor mono-alkylation?
A2: To favor mono-alkylation, you can try several strategies:
-
Control Stoichiometry: Use a strict 1:1 or slightly less than 1:1 molar ratio of the alkylating agent to glycine. An excess of the alkylating agent is a common cause of di-alkylation.
-
Use Bulky Alkylating Agents: Steric hindrance from a bulky alkyl group can disfavor the second alkylation step.
-
Employ a Protecting Group: Temporarily protecting the amine with a group like Boc (tert-butyloxycarbonyl) ensures only mono-alkylation occurs. The protecting group can be removed in a subsequent step.
-
Adjust Reaction Conditions: Use a weaker base or lower the reaction temperature. Some specific methods, like using CsOH as the base (the "cesium effect"), have been reported to improve mono-alkylation selectivity.[2]
-
Catalytic Methods: Certain catalytic approaches, such as those using specific ruthenium or iron catalysts with alcohols as alkylating agents, can be tuned to favor mono-alkylation by adjusting the substrate-to-reagent ratio.[1]
Q3: The reaction yield is very low, and a lot of starting material remains. What could be the cause?
A3: Low conversion can be caused by several factors:
-
Poor Solubility: Glycine or its salts may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates. Consider using a more polar aprotic solvent like DMF or DMSO.[2]
-
Insufficient Base: If you are using a glycine salt (e.g., glycine ethyl ester hydrochloride), you need enough base to both neutralize the salt and act as a proton scavenger for the alkylation reaction.
-
Inactive Alkylating Agent: Alkyl chlorides can be less reactive than bromides or iodides. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide, accelerating the reaction.
-
Low Temperature: While high temperatures can promote side reactions, a temperature that is too low may result in an impractically slow reaction rate. Gradual heating may be necessary.
Q4: Can I use reductive amination for N-alkylation of glycine, and does it prevent over-alkylation?
A4: Yes, reductive amination is an excellent method for N-alkylation of glycine and offers better control over the degree of alkylation compared to direct alkylation with alkyl halides.[1][3] The process involves reacting glycine with an aldehyde or ketone to form an imine intermediate, which is then reduced by a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).
-
The Eschweiler-Clarke reaction is a specific type of reductive amination for N-methylation using formaldehyde and formic acid. A key advantage of this method is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[4][5]
Troubleshooting Flowchart
This diagram outlines a logical approach to troubleshooting common problems in glycine N-alkylation.
Data Presentation: Comparison of N-Alkylation Methods
The choice of methodology can significantly impact selectivity and yield. The table below summarizes outcomes from different approaches.
| Method | Alkylating Agent | Key Conditions | Selectivity (Mono- vs. Di-) | Typical Yield | Byproducts | Reference |
| Direct Alkylation | Alkyl Halide | K₂CO₃, DMF, 80-110°C | Variable; prone to di-alkylation | 50-80% | Halide Salts | [2] |
| Reductive Amination | Aldehyde/Ketone | NaBH₃CN, MeOH, pH ~6 | High for mono-alkylation | 80-95% | Water, Borate salts | [3] |
| Eschweiler-Clarke | Formaldehyde | Formic Acid, 80-100°C | N,N-dimethylation only; no N-oxide or quaternary salt | >90% | CO₂, Water | [4][5] |
| "Borrowing Hydrogen" | Alcohol (e.g., 1-Pentanol) | Ru or Fe Catalyst, 90-110°C | Controllable by reactant ratio | >90% | Water | [1] |
Reaction Pathways & Side Reactions
Understanding the competing reaction pathways is crucial for minimizing unwanted products.
Experimental Protocols
Protocol 1: General Reductive Amination for Mono-N-Alkylation
This protocol describes a general method for the mono-N-alkylation of glycine using an aldehyde and sodium cyanoborohydride.
Materials:
-
Glycine
-
Aldehyde (R-CHO) (1.0 eq)
-
Methanol (MeOH)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.1 eq)
-
Glacial Acetic Acid
-
Diethyl Ether
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
Procedure:
-
Dissolution: Dissolve glycine (1.0 eq) in methanol. Adjust the pH to approximately 6-7 by adding glacial acetic acid dropwise.
-
Imine Formation: Add the aldehyde (1.0 eq) to the solution and stir the mixture at room temperature for 1 hour to allow for the formation of the Schiff base (imine).
-
Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.1 eq) in methanol. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by slowly adding 1M HCl until the evolution of gas ceases (Caution: HCN gas may be evolved, perform in a well-ventilated fume hood).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether to remove any unreacted aldehyde.
-
Adjust the pH of the aqueous layer to the isoelectric point of the N-alkylated glycine (typically pH ~6) using 1M NaOH to precipitate the product.
-
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization or column chromatography may be necessary for higher purity.
Protocol 2: Eschweiler-Clarke Reaction for N,N-Dimethylation
This protocol is a classic and reliable method for the exhaustive methylation of glycine to form N,N-dimethylglycine.[4][5]
Materials:
-
Glycine
-
Aqueous Formaldehyde (37% solution) (excess, ~2.5-3.0 eq)
-
Formic Acid (98-100%) (excess, ~2.5-3.0 eq)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add glycine (1.0 eq), formic acid (excess), and aqueous formaldehyde (excess).
-
Heating: Heat the reaction mixture to 80-100°C. You will observe the evolution of carbon dioxide gas. The reaction is typically complete when gas evolution ceases (usually 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 1M HCl to the flask and concentrate the solution under reduced pressure to remove excess formic acid and formaldehyde.
-
Redissolve the resulting solid in a minimal amount of water and re-concentrate. Repeat this step 2-3 times to ensure all volatile acids are removed.
-
-
Isolation: The final product, N,N-dimethylglycine hydrochloride, can be isolated directly or purified further by recrystallization from an ethanol/ether mixture.
Workflow for Selecting an N-Alkylation Strategy
This diagram helps guide the decision-making process for choosing an appropriate N-alkylation method based on the desired product.
References
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Cleavage Conditions for Peptides Containing N-Substituted Glycines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols for optimizing the cleavage of peptides containing N-substituted glycines (peptoids) from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: Are standard peptide cleavage protocols applicable to peptides containing N-substituted glycines (peptoids)? A1: Yes, in general, the principles of trifluoroacetic acid (TFA)-based cleavage for standard peptides are applicable to those containing N-substituted glycines.[1] The cleavage chemistry targets the resin linker and the amino acid side-chain protecting groups, which are not directly affected by the N-substitution on the glycine backbone.[1] However, the choice of cleavage cocktail and reaction conditions must be carefully selected based on the entire peptide sequence, including any sensitive amino acid residues.
Q2: How do I select the optimal cleavage cocktail for my peptoid sequence? A2: The optimal cocktail depends on the composition of your peptide.
-
For robust sequences: A standard mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient.[1][2] TIS is a scavenger that traps reactive cationic species, like the t-butyl cations generated from protecting groups.[3]
-
For sequences with sensitive residues (Trp, Met, Cys, Tyr): A more complex cocktail with a broader range of scavengers is necessary to prevent side reactions.[4][5] Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol) is a popular choice for these cases.[4]
Q3: What are the most common side reactions during the cleavage of peptides with N-substituted glycines, and how can they be minimized? A3: While the N-substituted glycine unit itself is generally stable, other sensitive amino acids in the sequence are prone to side reactions during cleavage.[1]
-
Tryptophan (Trp) Alkylation: Reactive cations generated during cleavage can alkylate the indole ring of tryptophan. This can be minimized by using scavengers like 1,2-ethanedithiol (EDT) or by protecting the tryptophan with a Boc group (Fmoc-Trp(Boc)-OH).[1]
-
Methionine (Met) Oxidation: Methionine can be oxidized to its sulfoxide form (+16 Da).[1] Performing the cleavage under a nitrogen atmosphere and using scavengers like thioanisole can reduce this.[1][5]
-
Cysteine (Cys) Modifications: Cysteine residues can undergo oxidation or reattachment to the resin.[1] Thiol-based scavengers like EDT are recommended to prevent these issues.[1]
-
Tyrosine (Tyr) Modification: Tyrosine can also be modified by carbocations. Phenol is often included in cleavage cocktails to protect tyrosine residues.[5]
Q4: Are there any special cleavage considerations for specific types of N-substituted glycines, like N-imino-glycines? A4: Yes, certain N-substituted glycines require modified cleavage conditions. N-imino glycines can undergo undesired acid-catalyzed hydrolysis. To prevent this, cleavage can be performed with TFA/phenol or for a shorter duration (e.g., 10 minutes) with a TFA/TIPS/CH₂Cl₂ cocktail.[6] Alternatively, a one-pot reduction and cleavage using TFA/TES can be used to generate the corresponding N-alkylamino glycine-containing peptoid.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage and work-up of peptides containing N-substituted glycines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cleavage Yield | 1. Incomplete Cleavage Reaction: Insufficient time, temperature, or TFA concentration.[7][8] 2. Peptide Aggregation on Resin: The peptide may have aggregated, preventing reagent access.[9] 3. Steric Hindrance: Bulky protecting groups near the cleavage site. | 1. Extend Reaction Time/Re-cleave: Increase cleavage time to 3-4 hours or filter the TFA and re-cleave the resin with a fresh cocktail.[4][8] 2. Improve Swelling: Ensure the resin is adequately swelled in a suitable solvent (like DCM or DMF) before adding the cleavage cocktail.[9] 3. Optimize Cocktail: For difficult sequences, consider a stronger acid cocktail if compatible with your protecting groups. |
| Impure Product (Unexpected Mass in MS) | 1. Side-Chain Modification: Inadequate scavengers leading to alkylation of Trp, oxidation of Met, etc.[1] 2. Incomplete Deprotection: Some protecting groups (e.g., Arg(Pbf/Pmc)) may require longer cleavage times for complete removal. 3. Reattachment to Resin: The cleaved peptide, particularly if it contains Trp, can reattach to the resin linker. | 1. Use Appropriate Scavengers: Select a cleavage cocktail with scavengers tailored to your peptide's sequence (see Table 1).[4][10] 2. Increase Cleavage Time: Extend the cleavage reaction to 4 hours or more and monitor deprotection by HPLC. 3. Use Scavengers for Trp: For peptides with tryptophan, especially those on PAL or BAL resins, use Reagent R or a similar cocktail to minimize reattachment.[5] |
| Peptide Fails to Precipitate in Ether | 1. Peptide Solubility: The peptide may be short, hydrophobic, or have protecting groups remaining, making it soluble in the TFA/ether mixture.[11] 2. Insufficient Ether: The volume of cold ether may be too low. 3. Too Much TFA: A high volume of TFA relative to ether can keep the peptide in solution.[11] | 1. Concentrate TFA: Before adding ether, reduce the volume of the TFA filtrate to 1-2 mL under a gentle stream of nitrogen.[8] 2. Increase Ether Volume: Use a 10-fold volume of ice-cold diethyl ether.[4] 3. Alternative Solvents: Try precipitating with a 1:1 mixture of hexane/ether.[11] 4. Direct Purification: If precipitation fails, evaporate the TFA/ether mixture, redissolve the residue in a suitable buffer (e.g., water/acetonitrile with 0.1% TFA), and proceed directly to HPLC purification.[11] |
Cleavage Cocktail Compositions and Applications
The selection of the cleavage cocktail is critical for obtaining high-purity peptides.[10] The table below summarizes common cocktails.
| Cocktail Name/Composition | Target Residues / Application | Reference |
| Standard Cocktail 95% TFA, 2.5% H₂O, 2.5% TIS | General purpose for peptides without sensitive residues. TIS scavenges t-butyl cations. | [1][2] |
| Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | General purpose for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr. | [4] |
| Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing Arg(Pmc/Pbf) and Trp. Minimizes reattachment of Trp to the linker. | [5] |
| TFA/Phenol 95% TFA, 5% Phenol | Used to prevent hydrolysis of sensitive N-imino glycine residues during cleavage. | [6] |
Experimental Protocols
Protocol 1: Standard Cleavage
This protocol is suitable for peptides containing N-substituted glycines without highly sensitive amino acid residues.
-
Resin Preparation: Wash the dry peptide-resin (e.g., 100 mg) with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v). For 100 mg of resin, prepare approximately 2 mL.[4]
-
Cleavage Reaction: Add the cocktail to the resin in a reaction vessel. Agitate gently at room temperature for 1-2 hours.[4]
-
Peptide Filtration: Filter the resin and collect the TFA filtrate into a clean centrifuge tube. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether (e.g., 25-30 mL). A white precipitate should form.[4]
-
Peptide Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet by resuspending it in fresh cold ether and centrifuging again. Repeat this wash step two more times to remove scavengers and byproducts.[4]
-
Drying: Dry the final peptide pellet under vacuum.[1]
Protocol 2: Cleavage of Peptides with Sensitive Residues (Using Reagent K)
This protocol is recommended for peptides containing residues such as Cys, Met, or Trp.[4]
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT (82.5:5:5:5:2.5 v/v/v/v/v).[4] For 100 mg of resin, prepare approximately 2 mL. To minimize methionine oxidation, you can degas the cocktail with a gentle stream of nitrogen for 5-10 minutes.[1]
-
Cleavage Reaction: Add Reagent K to the resin. Agitate the mixture at room temperature for 2-4 hours.[4] For peptides with Met, consider performing the reaction under a nitrogen atmosphere.[1]
-
Peptide Filtration, Precipitation, and Isolation: Follow steps 4 through 7 from Protocol 1.
Visual Guides
Caption: Standard experimental workflow for peptide cleavage and isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of N-Alkylated Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-alkylated glycine derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The strategic modification of the alkyl chain on the nitrogen atom of the glycine backbone allows for the fine-tuning of their pharmacological properties, leading to the development of potent antimicrobial, anticancer, and enzyme inhibitory agents. This guide provides a comparative overview of the biological activities of various N-alkylated glycine derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.
Antimicrobial Activity
N-alkylated glycine derivatives have demonstrated significant potential as antimicrobial agents, with their efficacy being largely dependent on the length of the N-alkyl chain.
| Compound Class | Derivative/Modification | Test Organism(s) | Activity Metric (MIC) | Reference |
| Glycine-derived Quaternary Ammonium Salts (DMGM-n) | C16 alkyl chain (DMGM-16) | Candida albicans, Staphylococcus epidermidis | Effective in biofilm eradication (60-90% reduction at 400 µmol/L) | [1] |
| Alanine-derived Quaternary Ammonium Salts (DMALM-n) | C14 alkyl chain (DMALM-14) | Rhodotorula rubra, Saccharomyces cerevisiae | 2.5 µmol/L | [1] |
| N-alkyl Betaines | C16 alkyl chain | Staphylococcus aureus, Escherichia coli | 61 µM (S. aureus), 120 µM (E. coli) | [2] |
| N-alkyl Betaines | C8 alkyl chain | Staphylococcus aureus, Escherichia coli | 2.3 x 10^4 µM (S. aureus), 1.2 x 10^4 µM (E. coli) | [2] |
| Glycopeptide Antibiotics (LY264826 derivatives) | N-alkylation at the disaccharide moiety | Vancomycin-resistant enterococci | < 1.0 µg/mL | [3] |
Key Findings:
-
The antimicrobial activity of glycine-derived quaternary ammonium salts is strongly influenced by the length of the alkyl chain, with derivatives containing 12-16 carbon atoms showing the highest activity.[1]
-
Alanine derivatives generally exhibit stronger antimicrobial effects than their glycine counterparts.[1]
-
For N-alkyl betaines, antimicrobial activity against both S. aureus and E. coli increases with longer alkyl chain lengths, peaking around C16.[2]
-
N-alkylation of the glycopeptide antibiotic LY264826 has yielded derivatives with potent activity against vancomycin-resistant enterococci.[3]
A common method for evaluating antimicrobial activity is the broth microdilution method, used to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Compounds: The N-alkylated glycine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer and Cytotoxic Activity
Several N-alkylated glycine derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves interaction with biological macromolecules like DNA and proteins.
| Compound Class | Derivative | Cell Line | Activity Metric (IC50) | Time | Reference |
| Aliphatic N-Substituted Glycines | 2-aminoheptyl glycine | Human Foreskin Fibroblast (HFF) | ~127 µM | 48 h | [4][5] |
| Aliphatic N-Substituted Glycines | Other derivatives (propyl, butyl, etc.) | Human Foreskin Fibroblast (HFF) | 127–344 µM | 48 h | [4][5] |
| Glycine Conjugated Hybrid Compounds | Compound 12 | Various cancer cell lines | Significant activity reported | - | [6] |
| Glycine Conjugated Hybrid Compounds | Compound 18 | Various cancer cell lines | Significant activity reported | - | [6] |
Key Findings:
-
Aliphatic N-substituted glycine derivatives have shown cytotoxic effects against human foreskin fibroblast cells, with 2-aminoheptyl glycine being the most potent among the tested compounds.[4][5]
-
The lipophilicity of the derivatives, influenced by the alkyl chain length, is considered a key factor in their ability to cross cell membranes.[4][7]
-
Molecular docking studies suggest that derivatives like octyl- and 2-aminoheptyl glycine have a high tendency to interact with DNA.[4][7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the N-alkylated glycine derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]
Enzyme Inhibitory Activity
N-alkylated glycine derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathways.
| Target Enzyme | Inhibitor Class | Derivative | Activity Metric (IC50 / Ki) | Reference |
| Leukotriene A4 Hydrolase (LTA4H) | N-alkyl glycine amides | Various | 27 - 2,000 nM (IC50) | [8] |
| Vascular Adhesion Protein-1 (VAP-1) | Glycine amide derivatives | Compound 4g | 60% plasma VAP-1 inhibition in vivo (1 mg/kg, oral) | [9] |
| Aldose Reductase | N-benzenesulfonylglycines | β-naphthylenesulfonylglycine | 0.4 µM (IC50) | [10] |
| Aldose Reductase | N-benzenesulfonylglycines | α-naphthylenesulfonylglycine | 1.3 µM (IC50) | [10] |
| α-L-Fucosidase | N-alkylated 5a-carba-α-DL-fucopyranosylamine | N-octyl derivative | 0.016 µM (Ki) | [11] |
Key Findings:
-
N-alkyl glycine amides are effective inhibitors of Leukotriene A4 hydrolase, an enzyme involved in inflammatory processes.[8]
-
Glycine amide derivatives have been developed as orally active inhibitors of Vascular Adhesion Protein-1, a target for inflammatory diseases.[9]
-
N-benzenesulfonylglycines show potent inhibition of aldose reductase, an enzyme linked to diabetic complications.[10]
-
N-alkylation of a carba-sugar amine resulted in a highly potent inhibitor of α-L-fucosidase.[11]
Enzyme inhibition assays are performed to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50).
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.
-
Inhibitor Preparation: The N-alkylated glycine derivatives are serially diluted to various concentrations.
-
Assay Reaction: The enzyme, inhibitor, and substrate are mixed in a reaction vessel (e.g., a microplate well). The reaction is initiated by the addition of the substrate.
-
Detection: The progress of the reaction is monitored over time by measuring the formation of a product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry or fluorometry.
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.
This comparative guide highlights the significant and diverse biological activities of N-alkylated glycine derivatives. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the development of novel therapeutics with tailored properties. Further research into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel glycopeptide antibiotics: N-alkylated derivatives active against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro aldose reductase inhibitory activity of substituted N-benzenesulfonylglycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Convenient synthesis and evaluation of enzyme inhibitory activity of several N-alkyl-, N-phenylalkyl, and cyclic isourea derivatives of 5a-carba-alpha-DL-fucopyranosylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Validation: A Comparative Guide to N-Isopropyl-N'-methylglycine Analysis
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of small molecules, using N-acetylglycine as a case study due to the current lack of publicly available crystallographic data for N-Isopropyl-N'-methylglycine.
This document outlines the experimental protocols and data outputs for each technique, offering a clear comparison to aid in selecting the most appropriate method for structural elucidation challenges.
At a Glance: Comparing Structural Validation Techniques
The selection of an analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key characteristics of X-ray crystallography, NMR spectroscopy, and Mass Spectrometry.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas phase (ions) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, stereochemistry, dynamic information in solution | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous determination of absolute structure | Provides information about the molecule's structure and dynamics in solution | High sensitivity, suitable for complex mixtures (with chromatography) |
| Limitations | Requires a suitable single crystal, which can be difficult to grow | Can be challenging for complex molecules with overlapping signals | Does not directly provide 3D structural information |
| Typical Sample Amount | Micrograms to milligrams | Milligrams | Picograms to micrograms |
In-Depth Analysis: A Case Study with N-acetylglycine
As a proxy for N-Isopropyl-N'-methylglycine, we will refer to the well-characterized structure of N-acetylglycine, a simple N-acylated amino acid.
X-ray Crystallography: The Gold Standard for Absolute Structure
Single-crystal X-ray diffraction provides a definitive three-dimensional map of a molecule's atomic arrangement in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction of N-acetylglycine
-
Crystal Growth: Crystals of N-acetylglycine are typically grown by slow evaporation of an aqueous solution at room temperature.[1]
-
Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[2] Data is collected over a range of angles to ensure a complete dataset.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.
Crystallographic Data for N-acetylglycine
The following table summarizes the crystallographic data obtained from a single-crystal X-ray diffraction study of N-acetylglycine.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.8410(10) |
| b (Å) | 11.512(2) |
| c (Å) | 9.810(2) |
| β (°) | 97.02(3) |
| Volume (ų) | 542.61 |
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, NMR and MS offer valuable insights into the molecule's connectivity, behavior in solution, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule in solution.
Experimental Protocol: ¹H and ¹³C NMR of an Amino Acid Derivative
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. 1D spectra (¹H, ¹³C) and 2D spectra (e.g., COSY, HSQC, HMBC) are acquired to establish through-bond correlations between protons and carbons.
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the NMR spectra are analyzed to piece together the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. When coupled with fragmentation techniques, it can also offer structural clues.
Experimental Protocol: LC-MS of an Amino Acid Derivative
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation: The sample is injected into a liquid chromatograph (LC) to separate it from any impurities.
-
Mass Analysis: The eluent from the LC is introduced into the mass spectrometer. The molecule is ionized (e.g., by electrospray ionization), and the mass-to-charge ratio of the molecular ion is measured. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.
-
Data Analysis: The accurate mass measurement is used to determine the elemental composition. The fragmentation pattern can be analyzed to confirm the presence of specific functional groups and the overall connectivity.
Visualizing the Process
To better understand the workflows and relationships between these techniques, the following diagrams are provided.
References
comparing the effects of N-isopropyl vs N-methyl substitution on peptide conformation
For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is paramount for designing effective therapeutics. N-alkylation of the peptide backbone is a powerful strategy to modulate the conformational landscape, thereby enhancing proteolytic stability, membrane permeability, and receptor affinity. This guide provides a detailed comparison of the effects of two common N-alkyl substitutions, N-isopropyl and N-methyl, on peptide conformation, supported by experimental data and detailed protocols.
The substitution of a hydrogen atom on the backbone amide nitrogen with an alkyl group, such as methyl or isopropyl, introduces significant steric and electronic changes that directly impact the three-dimensional structure of a peptide. These modifications eliminate the hydrogen bond donor capability of the amide proton and introduce steric bulk, which restricts the allowable dihedral angles (φ, ψ) and can favor the otherwise rare cis amide bond conformation.
Core Conformational Effects: A Head-to-Head Comparison
The seemingly subtle difference between a methyl and an isopropyl group can lead to pronounced differences in the resulting peptide conformation. The bulkier isopropyl group is expected to exert a more significant steric hindrance compared to the methyl group, leading to more constrained conformations.
Quantitative Data Summary
To illustrate the distinct conformational preferences induced by N-methyl and N-isopropyl substitutions, the following table summarizes key dihedral angles from a crystal structure of a model dipeptide, N-pivaloyl-L-prolyl-N-methyl-N'-isopropyl-L-alaninamide. This peptide uniquely contains both an N-methylated and an N'-isopropylated amide bond, allowing for a direct comparison of their structural effects within the same molecule.
| Parameter | N-Methyl-L-Alanine | N'-Isopropyl-L-Alaninamide |
| Φ (Phi) Angle | -86.9° | - |
| Ψ (Psi) Angle | 155.3° | -165.7° |
| Ω (Omega) Angle | 177.3° (trans) | 175.4° (trans) |
| Cα-N-C(alkyl) Angle | 117.8° | 123.5° |
| Cα-N Bond Length | 1.46 Å | 1.34 Å |
Data extracted from the crystal structure of tBuCO-L-Pro-Me-L-Ala-NHiPr.
The data reveals that both substitutions maintain a trans amide bond in this specific context. However, the difference in the Cα-N-C(alkyl) angle suggests a greater steric strain imposed by the isopropyl group.
Experimental Protocols
Accurate determination of peptide conformation relies on a combination of high-resolution structural techniques and solution-state spectroscopic methods.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the peptide in the solid state.
Methodology:
-
Peptide Synthesis and Purification: The peptide of interest is synthesized using solid-phase peptide synthesis (SPPS) and purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Crystallization: The purified peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) and subjected to various crystallization screening conditions (e.g., vapor diffusion, slow evaporation).
-
Data Collection: A suitable single crystal is mounted on a goniometer and exposed to an X-ray beam. Diffraction data are collected using a diffractometer.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic positions are deduced. The structural model is then refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation and dynamics of the peptide.
Methodology:
-
Sample Preparation: The lyophilized peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture) to a concentration of 1-5 mM.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to get an overview of the proton signals and to identify the characteristic signals of the N-alkyl groups.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of a residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. ROESY is often preferred for peptides to avoid the complication of zero-crossing for NOE signals. A mixing time of 200-400 ms for NOESY and 150-300 ms for ROESY is a good starting point.
-
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers representing the solution structure.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure content of the peptide in solution.
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer must be transparent in the far-UV region.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a spectropolarimeter.
-
Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity. The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.
Visualizing the Impact
Diagrams generated using Graphviz can help visualize the logical relationships and workflows involved in the conformational analysis of N-alkylated peptides.
Conclusion
Both N-methyl and N-isopropyl substitutions are powerful tools for constraining peptide conformations. The choice between them depends on the desired degree of conformational restriction and the specific structural goals of the peptide design. The bulkier N-isopropyl group generally imposes greater steric hindrance, leading to more defined and potentially unique conformations compared to the N-methyl group. A thorough conformational analysis using a combination of X-ray crystallography, NMR, and CD spectroscopy is crucial for understanding the precise structural consequences of these modifications and for guiding the rational design of peptide-based therapeutics.
A Comparative Guide to the Synthesis of N-Substituted Amino Acids: An Experimental Validation
The synthesis of N-substituted amino acids is a cornerstone of modern medicinal chemistry and drug development. These modified amino acids, when incorporated into peptides and other molecules, can significantly enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and oral bioavailability. This guide provides a comparative overview of three prominent methods for N-substituted amino acid synthesis: Reductive Amination, Direct N-Alkylation with Alcohols, and Buchwald-Hartwig Amination. The performance of each method is evaluated based on experimental data, and detailed protocols are provided for key reactions.
Comparison of Synthesis Methods
The choice of synthetic route for a specific N-substituted amino acid depends on several factors, including the desired substituent, the starting materials' availability, and the required stereochemical purity. The following table summarizes the key features of the three methods.
| Feature | Reductive Amination | Direct N-Alkylation with Alcohols | Buchwald-Hartwig Amination |
| General Principle | Two-step, one-pot reaction involving imine/Schiff base formation followed by reduction.[1][2] | Transition-metal catalyzed reaction between an amino acid and an alcohol.[3][4][5] | Palladium-catalyzed cross-coupling of an amine and an aryl halide.[6] |
| Key Reagents | α-keto acid/amino acid, carbonyl compound, reducing agent (e.g., NaBH₄, H₂), or biocatalyst (e.g., IREDs).[7][8] | Amino acid, alcohol, transition-metal catalyst (e.g., Ir, Ru).[9][10] | Amino acid derivative, aryl halide, palladium catalyst, phosphine ligand, base.[11][12] |
| Advantages | Versatile, applicable to a wide range of substrates, can be performed under mild conditions, and allows for asymmetric synthesis using biocatalysts.[7] | Atom-economical (water is the only byproduct), environmentally friendly, and allows for the use of readily available alcohols.[3][5] | Excellent for N-arylation, broad substrate scope, and high functional group tolerance.[6][13] |
| Limitations | Potential for over-alkylation and the need for chemoselective reducing agents.[8] | Requires a catalyst, which can be expensive, and may require elevated temperatures. Racemization can be a concern under strongly basic conditions.[4][9] | The catalyst system (palladium and ligand) can be sensitive to air and moisture, and the cost of the catalyst can be high. |
| Typical Yields | Good to excellent.[7] | Good to excellent.[3][9] | Good to excellent.[12] |
| Stereocontrol | Can be highly stereoselective, especially with biocatalysts.[7] | High retention of stereochemistry is achievable with appropriate catalyst systems.[3][10] | Can be challenging to control stereochemistry at the amino acid center. |
Experimental Data
The following tables present a summary of experimental results for the synthesis of various N-substituted amino acids using the discussed methods.
Table 1: Reductive Amination of α-Ketoesters with Various Amines using Imine Reductases (IREDs)[7]
| α-Ketoester | Amine | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ethyl 2-oxo-4-phenylbutanoate | Methylamine | N-Methyl-α-amino-4-phenylbutanoate | >99 | >99 (S) |
| Ethyl 2-oxo-4-phenylbutanoate | Ethylamine | N-Ethyl-α-amino-4-phenylbutanoate | >99 | >99 (S) |
| Ethyl 2-oxo-4-phenylbutanoate | Isopropylamine | N-Isopropyl-α-amino-4-phenylbutanoate | >99 | >99 (S) |
| Ethyl pyruvate | Benzylamine | N-Benzyl-alanine ethyl ester | >99 | >99 (R) |
Table 2: Iridium-Catalyzed N-Alkylation of α-Amino Acids with Alcohols[10]
| Amino Acid | Alcohol | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Phenylalanine | Benzyl alcohol | N-Benzyl-L-phenylalanine | 98 | 99 |
| L-Phenylalanine | 1-Butanol | N-Butyl-L-phenylalanine | 95 | 99 |
| L-Proline | Benzyl alcohol | N-Benzyl-L-proline | 99 | >99 |
| L-Valine | Benzyl alcohol | N-Benzyl-L-valine | 97 | 99 |
Table 3: Ruthenium-Catalyzed N-Alkylation of α-Amino Acid Esters with Alcohols[3]
| Amino Acid Ester | Alcohol | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Alanine methyl ester | Benzyl alcohol | N-Benzyl-L-alanine methyl ester | 95 | 98 |
| L-Leucine methyl ester | Benzyl alcohol | N-Benzyl-L-leucine methyl ester | 92 | 99 |
| L-Phenylalanine methyl ester | Ethanol | N-Ethyl-L-phenylalanine methyl ester | 85 | 98 |
Experimental Protocols
Protocol 1: Biocatalytic Reductive Amination for the Synthesis of N-Substituted α-Amino Esters[7]
-
Enzyme Preparation: An E. coli strain overexpressing the desired imine reductase (IRED) is cultured and the cells are harvested by centrifugation.
-
Reaction Setup: In a typical reaction, the α-ketoester (e.g., 10 mM), the amine (e.g., 15 mM), NAD(P)H cofactor (e.g., 1 mM), and a glucose dehydrogenase system for cofactor regeneration are mixed in a buffered solution (e.g., potassium phosphate buffer, pH 7.5).
-
Reaction Execution: The reaction is initiated by the addition of the IRED-containing cell lysate or purified enzyme. The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC or GC. Upon completion, the enzyme is removed by centrifugation, and the product is extracted from the supernatant.
-
Purification: The crude product is purified by column chromatography to yield the desired N-substituted α-amino ester.
Protocol 2: Direct N-Alkylation of an Unprotected Amino Acid with an Alcohol[5]
-
Reaction Setup: In a pressure tube, the α-amino acid (e.g., 1.0 mmol), the alcohol (e.g., 1.5 mmol), and the iridium or ruthenium catalyst (e.g., 1-2 mol%) are combined in a suitable solvent (e.g., 2,2,2-trifluoroethanol).
-
Reaction Execution: The tube is sealed, and the reaction mixture is heated to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by an appropriate method, such as crystallization or column chromatography, to isolate the N-alkylated amino acid.
Protocol 3: Buchwald-Hartwig Amination for N-Arylation of an Amino Ester[11]
-
Reaction Setup: To an oven-dried Schlenk tube are added the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), the aryl halide (e.g., 1.0 mmol), the amino ester hydrochloride (e.g., 1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Reaction Execution: The tube is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent (e.g., toluene) is added, and the mixture is heated to the desired temperature (e.g., 100 °C) for the required time (e.g., 16-24 hours).
-
Work-up: The reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the N-aryl amino ester.
Visualizing the Workflow and Comparisons
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: General workflow for the synthesis and validation of N-substituted amino acids.
Caption: At-a-glance comparison of key synthesis methods for N-substituted amino acids.
References
- 1. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different methods for N-alkylation of amino acids
A Comparative Guide to N-Alkylation Methods for Amino Acids
For researchers, scientists, and drug development professionals, the N-alkylation of amino acids is a critical transformation for modifying the properties of peptides and synthesizing novel bioactive molecules. This guide provides an objective comparison of four common methods for N-alkylation: reductive amination, nucleophilic substitution with alkyl halides, direct catalytic N-alkylation with alcohols, and microwave-assisted N-alkylation. The performance of these methods is evaluated based on experimental data, and detailed protocols for key experiments are provided.
Comparative Performance of N-Alkylation Methods
The choice of N-alkylation method depends on factors such as the desired product, the scale of the reaction, and the availability of starting materials. The following table summarizes quantitative data for the N-alkylation of various amino acids using the four highlighted methods, allowing for a direct comparison of their efficiency.
| Amino Acid Derivative | Alkylating Agent | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Catalytic (Alcohols) | Ru-based catalyst, Diphenylphosphate | Toluene | 100 | 18 | 86 | [1] |
| Proline | Ethanol | Catalytic (Alcohols) | Ru-based catalyst | Neat | 90 | 18 | 99 | [2] |
| Glycine | 1-Dodecanol | Catalytic (Alcohols) | Fe-based catalyst | Neat | 110 | 18-42 | 54 | [2] |
| Valine methyl ester | Methyl Tosylate | Microwave (Alkyl Halide) | K2CO3 | DMF | - | 0.25 | 91 | [3] |
| Phenylalanine methyl ester | Methyl Tosylate | Microwave (Alkyl Halide) | K2CO3 | DMF | - | 0.25 | 86 | [3] |
| β-Alanine | 1-Bromobutane | Nucleophilic Substitution | KOH | Ethanol | RT | 30 | 65 | [4] |
| Methyl Carbamate | Various Aldehydes | Microwave (Reductive Amination) | TBDMSH, TFA | Acetonitrile | 150 | 0.25 | 66-96 | [5] |
| Various Amines | Various Aldehydes | Reductive Amination | Thiamine HCl | Solvent-free | RT | - | High | [6] |
| Valine | - | Nucleophilic Substitution | K2CO3, TEBA, Alkyl Halide | - | 25-80 | - | 87 | [7] |
Experimental Workflows and Logical Relationships
A general workflow for the N-alkylation of amino acids can be visualized to understand the key steps involved in these synthetic transformations. The specific reagents and conditions will vary depending on the chosen method.
Signaling Pathways in Catalytic N-Alkylation with Alcohols
The direct N-alkylation of amino acids with alcohols often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which involves a series of catalytic steps.
Experimental Protocols
Detailed methodologies for the key N-alkylation methods are provided below.
Reductive Amination of an Amino Acid Ester
This protocol is a general procedure for the one-pot reductive amination of amino acid esters with aldehydes using a mild reducing agent.
-
Materials:
-
Amino acid ester hydrochloride (1.0 eq)
-
Aldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the amino acid ester hydrochloride in DCM, add triethylamine and stir for 10 minutes at room temperature.
-
Add the aldehyde and stir for another 30 minutes.
-
Add sodium triacetoxyborohydride in one portion and stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated amino acid ester.
-
Nucleophilic Substitution of an Amino Acid with an Alkyl Halide
This protocol describes the N-alkylation of β-alanine using an alkyl bromide in the presence of a base.[4]
-
Materials:
-
β-alanine (1.0 eq)
-
1-Bromobutane (1.2 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol
-
Chloroform
-
-
Procedure:
-
Dissolve β-alanine in ethanol in a round-bottom flask.
-
Add potassium hydroxide to the solution and stir until it dissolves.
-
Add 1-bromobutane dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 hours.
-
Concentrate the reaction mixture using a rotary evaporator under reduced pressure.
-
Purify the product by column chromatography using 10% methanol in chloroform as the eluent to obtain the pure N-butylated β-alanine.
-
Direct Catalytic N-Alkylation of an Amino Acid Ester with an Alcohol
This protocol outlines a ruthenium-catalyzed N-alkylation of an amino acid ester with an alcohol, which is an atom-economical and environmentally friendly method.[1]
-
Materials:
-
Amino acid ester (0.5 mmol, 1.0 eq)
-
Alcohol (1.5-4.0 eq)
-
Ruthenium-based catalyst (e.g., Shvo's catalyst) (0.5 mol%)
-
Diphenylphosphate (additive)
-
Toluene (2 mL)
-
-
Procedure:
-
In a reaction tube, combine the amino acid ester, alcohol, ruthenium catalyst, and diphenylphosphate.
-
Add toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 100-120°C for 18 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-alkylated amino acid ester.
-
Microwave-Assisted N-Alkylation of a Protected Amino Acid
This protocol describes a rapid N-alkylation of an N-nosyl-protected amino acid methyl ester using microwave irradiation.[3]
-
Materials:
-
N-nosyl-α-amino acid methyl ester (1.0 eq)
-
Alkyl tosylate (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the N-nosyl-α-amino acid methyl ester, alkyl tosylate, and potassium carbonate.
-
Add a minimal amount of DMF to create a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100°C) for a short period (e.g., 10-15 minutes).
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
The nosyl protecting group can be subsequently removed to yield the free N-alkylated amino acid ester.
-
References
- 1. research.rug.nl [research.rug.nl]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 6. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition | Semantic Scholar [semanticscholar.org]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
assessing the enzymatic stability of peptides containing N-Isopropyl-N'-methylglycine
A comparative guide for researchers on the enhanced enzymatic stability of peptides incorporating N-Isopropyl-N'-methylglycine, supported by established principles of peptide chemistry and generalized experimental data.
In the quest for developing robust peptide-based therapeutics, overcoming enzymatic degradation is a paramount challenge. Native peptides are often swiftly broken down by proteases in the body, limiting their therapeutic window. Chemical modifications offer a powerful strategy to bolster peptide stability, and the incorporation of N-substituted amino acids, such as N-Isopropyl-N'-methylglycine, has emerged as a highly effective approach. This guide provides a comparative analysis of the enzymatic stability of peptides containing this modification versus their unmodified counterparts, based on the well-documented principles of N-alkylation and peptoid chemistry.
The Shielding Effect of N-Substitution
The enhanced stability of peptides containing N-Isopropyl-N'-methylglycine stems from a fundamental alteration of the peptide backbone. Proteolytic enzymes, such as trypsin and chymotrypsin, recognize and bind to specific peptide sequences through a network of hydrogen bonds, particularly involving the amide protons of the peptide backbone. The substitution of this proton with an alkyl group, in this case, an isopropyl and a methyl group on the glycine nitrogen, effectively removes a key hydrogen bond donor.[1][2] This modification sterically hinders the approach of proteases and disrupts the recognition patterns necessary for enzymatic cleavage, rendering the peptide significantly more resistant to degradation.[1][3]
Peptoids, which are oligomers of N-substituted glycines, are a class of molecules that are structurally similar to peptides but are known for their exceptional resistance to proteolysis.[1][3] The incorporation of N-Isopropyl-N'-methylglycine into a peptide chain confers peptoid-like characteristics to that specific residue, thereby enhancing the stability of the entire molecule.
Comparative Enzymatic Stability: A Data-Driven Perspective
While direct, head-to-head quantitative data for peptides containing N-Isopropyl-N'-methylglycine is not extensively available in the public domain, we can extrapolate from the wealth of research on N-alkylated peptides and peptoids to construct a comparative assessment. The following table summarizes the expected performance of a model peptide containing N-Isopropyl-N'-methylglycine compared to its native counterpart when subjected to common enzymatic stability assays.
| Parameter | Unmodified Peptide | Peptide with N-Isopropyl-N'-methylglycine | Rationale for Enhanced Stability |
| Half-life in Human Serum | Typically short (minutes to a few hours) | Significantly longer (expected to be in the range of many hours to days) | N-alkylation prevents recognition and cleavage by a broad range of serum proteases.[1][2][3] |
| Degradation by Trypsin | Susceptible to cleavage at Lysine and Arginine residues | Highly resistant at the modified site and potentially at adjacent sites | Steric hindrance and altered backbone conformation prevent proper binding to the enzyme's active site. |
| Degradation by Chymotrypsin | Susceptible to cleavage at aromatic residues (e.g., Phe, Tyr, Trp) | Highly resistant at the modified site and potentially at adjacent sites | The bulky N-isopropyl group provides significant steric shielding, disrupting enzyme-substrate interactions. |
| General Proteolytic Resistance | Low | High | The peptoid-like modification fundamentally alters the peptide backbone, making it a poor substrate for most proteases.[1][3] |
Visualizing the Stability Enhancement
The logical relationship between the structural modification and the resulting enzymatic stability can be visualized as follows:
Experimental Protocols for Assessing Enzymatic Stability
To empirically validate the enhanced stability of peptides containing N-Isopropyl-N'-methylglycine, the following generalized experimental protocols can be employed.
In Vitro Serum Stability Assay
This assay assesses the overall stability of a peptide in a complex biological fluid.
Materials:
-
Test peptide (with N-Isopropyl-N'-methylglycine) and control peptide (unmodified) stock solutions (1 mg/mL in a suitable solvent like DMSO or water).
-
Human serum (pooled, commercially available).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Protocol:
-
Incubation: Pre-warm human serum to 37°C. Dilute the peptide stock solution with PBS to a final concentration of 100 µg/mL in a 50% serum/PBS solution.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add the aliquot to an equal volume of cold quenching solution to stop enzymatic activity and precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) of the peptide.
Specific Protease Digestion Assay
This assay evaluates the stability of a peptide against a specific enzyme.
Materials:
-
Peptide stock solutions (as above).
-
Specific protease (e.g., Trypsin, Chymotrypsin) solution of known concentration.
-
Digestion Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for Trypsin).
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA).
-
HPLC system with a C18 column.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the digestion buffer.
-
Enzyme Addition: Initiate the reaction by adding the protease solution to the peptide mixture. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Time Points and Quenching: At various time points, withdraw an aliquot and quench the reaction by adding the TFA solution.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the rate of degradation.
The experimental workflow for these stability assays can be represented as follows:
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The activity of antimicrobial peptoids against multidrug-resistant ocular pathogens - PMC [pmc.ncbi.nlm.nih.gov]
N-Isopropyl-N'-methylglycine: A Comparative Evaluation as a Proline Surrogate in Peptide Research and Drug Development
For researchers, scientists, and drug development professionals, the quest for novel peptide-based therapeutics often involves the strategic replacement of natural amino acids with synthetic surrogates to enhance stability, modulate conformation, and improve biological activity. Proline, with its unique cyclic structure, plays a critical role in defining peptide architecture. This guide provides a comprehensive evaluation of N-Isopropyl-N'-methylglycine as a potential surrogate for proline, presenting a comparative analysis of its impact on peptide synthesis, conformation, and biological function, supported by available experimental data and detailed methodologies.
N-Isopropyl-N'-methylglycine, an N-alkylated glycine derivative, offers a unique set of properties that distinguish it from the naturally occurring proline. While both residues introduce a tertiary amide bond into the peptide backbone, thereby restricting rotation and influencing the cis/trans isomerization, the acyclic nature and the specific N-substituents of N-Isopropyl-N'-methylglycine lead to distinct conformational preferences and potential advantages in peptidomimetic design.
Comparison of Physicochemical Properties
A fundamental comparison of the structural and electronic features of proline and N-Isopropyl-N'-methylglycine provides a basis for understanding their differential effects on peptide properties.
| Property | L-Proline | N-Isopropyl-N'-methylglycine |
| Structure | Cyclic (pyrrolidine ring) | Acyclic |
| Molecular Formula | C₅H₉NO₂ | C₆H₁₃NO₂ |
| Molecular Weight | 115.13 g/mol | 131.17 g/mol |
| Backbone Flexibility | Constrained φ angle (~ -60°) | More flexible than proline |
| Cis/Trans Isomerism | Significant population of cis isomer | Influences cis/trans ratio |
| Hydrogen Bond Donor | No amide proton | No amide proton |
| Side Chain | Part of the pyrrolidine ring | Isopropyl and methyl groups on the nitrogen |
Performance in Peptide Synthesis
The incorporation of proline surrogates into a growing peptide chain during solid-phase peptide synthesis (SPPS) can present challenges. The steric hindrance around the nitrogen atom of N-alkylated amino acids can affect coupling efficiency.
While specific quantitative data for the synthesis of peptides containing N-Isopropyl-N'-methylglycine is not extensively reported in publicly available literature, general observations for N-alkylated amino acids suggest that optimized coupling conditions are often necessary to achieve high yields and purity.
Table 2: Comparison of Solid-Phase Peptide Synthesis (SPPS) Parameters
| Parameter | Proline | N-Isopropyl-N'-methylglycine (Expected) |
| Coupling Efficiency | Generally high with standard coupling reagents. | May require stronger coupling reagents (e.g., HATU, HCTU) and/or longer reaction times due to steric hindrance. |
| Crude Purity | Typically high. | Potentially lower due to incomplete coupling, requiring careful optimization. |
| Overall Yield | Generally good. | Can be lower than for standard amino acids if synthesis is not optimized. |
Impact on Peptide Conformation
The primary motivation for using proline surrogates is to control the three-dimensional structure of peptides. The substitution of proline with N-Isopropyl-N'-methylglycine is expected to alter the local and global conformation of a peptide chain.
A close structural analog, N'-isopropyl-N-aminoglycine (iPr-aGly), has been shown to be a remarkably effective stabilizer of the polyproline II (PPII) helix, a common secondary structure motif involved in protein-protein interactions. This suggests that the isopropyl group can favor extended conformations.
Table 3: Conformational Effects and Analytical Data
| Parameter | Proline | N-Isopropyl-N'-methylglycine (Inferred from Analogs) |
| Secondary Structure Propensity | Potent inducer of β-turns and PPII helices.[1] | Likely to stabilize PPII helices and extended conformations. |
| Circular Dichroism (CD) Spectroscopy | Characteristic spectra with a positive peak around 228 nm for PPII helices. | Expected to show enhanced PPII helical character in CD spectra compared to a glycine-containing peptide. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct chemical shifts for cis and trans isomers. | Expected to show distinct NMR signals, with the N-alkyl groups influencing the chemical shifts of neighboring residues and providing probes for conformational analysis. |
Biological Activity and Potential Applications
The modification of peptides with proline surrogates can significantly impact their biological activity by altering their conformation, stability against enzymatic degradation, and receptor binding affinity. N-alkylation, in general, can enhance the metabolic stability of peptides by protecting the amide bond from proteolytic cleavage.[2]
While direct biological activity data for peptides containing N-Isopropyl-N'-methylglycine is limited in the available literature, the structural similarities to other biologically active N-alkylated peptides suggest potential applications in various therapeutic areas. For instance, N-alkylated glycines have been explored as ligands for the α2δ subunit of voltage-gated calcium channels.[3]
Experimental Protocols
To facilitate further research and evaluation, detailed experimental protocols for key analytical techniques are provided below.
Solid-Phase Peptide Synthesis (SPPS) and Purity Analysis
Objective: To synthesize a peptide containing N-Isopropyl-N'-methylglycine and assess its purity.
Protocol:
-
Resin Swelling: Swell a suitable solid support resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For standard Fmoc-protected amino acids: Dissolve the amino acid (3 eq.), a coupling agent like HATU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF. Add the mixture to the resin and shake for 1-2 hours.
-
For Fmoc-N-Isopropyl-N'-methylglycine-OH: Due to potential steric hindrance, a stronger coupling reagent or double coupling may be necessary.
-
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF.
-
Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purity and Identity Confirmation: Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to determine purity and confirm the molecular weight.[4]
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Objective: To assess the secondary structure of a peptide containing N-Isopropyl-N'-methylglycine.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 0.1-0.2 mg/mL.
-
Blank Measurement: Record a spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution from approximately 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum and convert the data to mean residue ellipticity.
-
Analysis: Analyze the resulting spectrum for characteristic features of different secondary structures (e.g., α-helix, β-sheet, PPII helix, random coil).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Objective: To obtain detailed information on the three-dimensional structure and dynamics of a peptide containing N-Isopropyl-N'-methylglycine.
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY, HSQC).
-
Resonance Assignment: Assign the chemical shifts of all protons and carbons in the peptide.
-
Structural Restraints: Extract structural information from the NMR data, such as inter-proton distances from NOESY spectra and dihedral angle constraints from coupling constants.
-
Structure Calculation: Use the experimental restraints to calculate a family of three-dimensional structures of the peptide using molecular modeling software.
Visualizations
Experimental Workflow for Peptide Evaluation
Caption: Workflow for the synthesis, analysis, and evaluation of peptides containing N-Isopropyl-N'-methylglycine.
Conceptual Comparison of Conformational Effects
Caption: Conceptual diagram comparing the primary conformational influence of Proline versus N-Isopropyl-N'-methylglycine.
Conclusion
N-Isopropyl-N'-methylglycine presents an intriguing alternative to proline for modifying peptide structure and function. While direct comparative data remains somewhat limited in the public domain, insights from structurally related N-alkylated amino acids suggest that it can be a valuable tool for stabilizing extended conformations like the PPII helix and for enhancing metabolic stability. The successful incorporation of this surrogate will likely require optimization of peptide synthesis protocols. Further research involving direct, head-to-head comparisons with proline in various peptide contexts is warranted to fully elucidate its potential in peptidomimetic and drug design. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to undertake such evaluations.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Part 1: N-alkylated glycines as potent α2δ ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptides from chiral C alpha,alpha-disubstituted glycines. Crystallographic characterization of conformation of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] in simple derivatives and model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating N-Methylated Amino Acid Isomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise differentiation of N-methylated amino acid isomers is a critical analytical challenge. The subtle addition of a methyl group to a nitrogen atom within an amino acid can significantly alter its structure, function, and pharmacological properties. Consequently, the ability to unambiguously identify and quantify these isomers is paramount in fields ranging from proteomics and metabolomics to peptide-based drug discovery.
This guide provides an objective comparison of the primary analytical methods employed for the differentiation of N-methylated amino acid isomers, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific requirements of the study, such as the need for high throughput, sensitivity, or unambiguous structural confirmation.
| Method | Principle | Throughput | Sensitivity | Resolution of Isomers | Key Advantages | Key Limitations |
| GC-MS | Separation based on volatility and polarity after derivatization, followed by mass-based detection.[1] | Medium | High | Good to Excellent (with chiral columns)[1] | Robust, high-resolution separation. | Requires derivatization; not suitable for thermolabile compounds.[1] |
| LC-MS/MS | Separation based on polarity in the liquid phase, followed by specific mass-based detection.[1] | High | Very High | Excellent (especially with chiral derivatization or columns)[1][2][3][4] | High sensitivity and specificity; suitable for a wide range of compounds.[1] | Matrix effects can be a challenge; may require derivatization for optimal separation.[1] |
| IMS-MS | Separation of ions in the gas phase based on their size, shape, and charge, coupled with mass detection.[1][5] | High | High | Excellent | Provides an orthogonal dimension of separation based on molecular shape; can separate isomers without chromatography.[1] | Collision Cross-Section (CCS) values are instrument-dependent and require reference data.[1] |
| NMR | Exploits the distinct magnetic environments of atomic nuclei within a molecule for structural elucidation.[1] | Low | Low | Excellent | Unambiguous structure determination without reference standards; non-destructive.[1] | Lower sensitivity compared to mass spectrometry-based methods; requires higher sample amounts. |
Key Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and well-established technique for the separation and identification of volatile and thermally stable compounds.[6] For non-volatile analytes like N-methylated amino acids, a crucial prerequisite is chemical derivatization to increase their volatility.[1][6] This derivatization step can also be tailored to enhance the separation of isomers.
Quantitative Data for GC-MS Analysis: The following table provides an example of the expected elution order and representative mass fragments for silylated derivatives of N-methyl-alanine and its isomers.
| Analyte | Derivatization | Expected Retention Time (Relative Order) | Key Mass Fragments (m/z) |
| α-Alanine | Silylation (e.g., with MSTFA) | 1 | M-15 (loss of CH₃), M-57 (loss of t-butyl)[1] |
| N-Methyl-L-alanine | Silylation (e.g., with MSTFA) | 2 | M-15 (loss of CH₃), M-57 (loss of t-butyl)[1] |
| β-Alanine | Silylation (e.g., with MSTFA) | 3 | M-15 (loss of CH₃), M-57 (loss of t-butyl)[1] |
| Note: Separation of enantiomers (D- and L-isomers) requires the use of a chiral GC column.[1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it a cornerstone for quantitative analysis in complex matrices.[1] The separation of N-methylated amino acid isomers can be achieved through careful selection of chromatographic conditions and, when necessary, the use of chiral derivatizing agents or chiral stationary phases.[1][2][3][4] Multiple Reaction Monitoring (MRM) is a common acquisition mode that provides excellent selectivity and sensitivity.[1]
Quantitative Data for LC-MS/MS Analysis: The following table provides representative MRM transitions for the analysis of N-methylated amino acids.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sarcosine (N-Methylglycine) | 90.1 | 44.1 | 12[1] |
| N-Methyl-alanine | 104.1 | 58.1 | 15[1] |
| N,N-Dimethylglycine | 104.1 | 58.1 | 15[1] |
| Note: Optimal MRM parameters should be determined empirically for each instrument.[1] |
Ion Mobility-Mass Spectrometry (IMS-MS)
IMS-MS is an emerging technique that separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation orthogonal to both chromatography and mass spectrometry.[1][5] This technique is particularly powerful for distinguishing isomers that are difficult to separate by other means. The key parameter measured is the collision cross-section (CCS), which is a measure of the ion's rotationally averaged surface area.[1]
Quantitative Data for IMS-MS Analysis: The following table shows representative CCS values for N-methyl-alanine and its isomers. Different isomers will have distinct three-dimensional shapes, leading to different CCS values.[1]
| Analyte | Adduct Ion | Collision Cross-Section (Ų) |
| α-Alanine | [M+H]⁺ | 112.5[1] |
| N-Methyl-L-alanine | [M+H]⁺ | 115.2[1] |
| β-Alanine | [M+H]⁺ | 118.0[1] |
| Note: CCS values need to be experimentally determined or referenced from a database for a specific instrument and drift gas.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules in solution.[1] It relies on the distinct magnetic environments of atomic nuclei within a molecule. For N-methylated amino acid isomers, both ¹H and ¹³C NMR can provide definitive structural information without the need for reference standards.[1]
Key Differentiating Features in ¹H NMR:
-
N-Methyl Group: The protons of the N-methyl group will appear as a distinct singlet. Its chemical shift will be characteristic of the electronic environment.[1][7]
-
α-Proton: The chemical shift and multiplicity of the α-proton are highly sensitive to the substitution on the nitrogen atom.[1]
-
Backbone Protons: The chemical shifts of other protons in the amino acid backbone will also be subtly affected by the presence and position of the N-methyl group.[1]
Visualizing Workflows and Pathways
Detailed Experimental Protocols
GC-MS Analysis with Silylation
This protocol outlines a general procedure for the silylation of amino acids for GC-MS analysis.[1]
Materials:
-
Dried amino acid standard or sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
Procedure:
-
Place 1-5 mg of the dried sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of MSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
LC-MS/MS Analysis with Chiral Derivatization
This protocol describes a general method for the derivatization of amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) for chiral separation by LC-MS/MS.
Materials:
-
Amino acid standard or sample solution (in 0.1 M NaHCO₃, pH ~9.0)
-
1% (w/v) FDAA in acetone
-
2 M HCl
Procedure:
-
To 100 µL of the amino acid solution, add 200 µL of the 1% FDAA solution.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 2 M HCl.
-
Dilute the sample with an appropriate volume of mobile phase (e.g., 50:50 acetonitrile:water) before injection into the LC-MS system.
¹H NMR Sample Preparation and Analysis
This protocol provides a general guideline for preparing a sample for ¹H NMR analysis.[1]
Materials:
-
N-methylated amino acid isomer sample (1-5 mg)
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
NMR tube
Procedure:
-
Dissolve the amino acid sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Shimming and tuning of the probe should be performed for optimal resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 5. Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Prudent Disposal of N-Isopropyl-N-methylglycine in a Laboratory Setting
Summary of Known Chemical and Physical Properties
While a comprehensive Safety Data Sheet (SDS) for N-Isopropyl-N-methylglycine is not publicly available, some of its properties have been reported. This information is crucial for safe handling and in determining the appropriate disposal pathway.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 131.17 g/mol | PubChem[1] |
| CAS Number | 108957-96-6 | PubChem[1] |
| Physical State | Solid | ChemBridge[2] |
| Solubility | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| InChIKey | RMLIHPQMHVOHNZ-UHFFFAOYSA-N | PubChem[1] |
Immediate Safety and Handling Protocols
Given the limited information on this compound, it is imperative to handle this chemical with the assumption that it may be hazardous. Adherence to standard laboratory safety protocols is the first line of defense against potential exposure and environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Response
In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.
-
For a solid spill, carefully sweep the material to avoid creating dust and place it in a sealed, labeled container for disposal.
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following procedure is a general guideline and should be adapted to comply with the specific requirements of your institution and jurisdiction.
-
Waste Identification and Classification:
-
Since the specific hazards are unknown, this compound waste should be treated as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility is known and it is permitted by your institution's waste management plan.
-
-
Waste Collection and Storage:
-
Collect all waste containing this compound (including contaminated materials like gloves, wipes, and absorbent pads) in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information about the chemical, including its name, CAS number, and any known properties.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
By following these conservative procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting researchers and the wider community. Always consult with your institution's safety professionals for guidance specific to your location and facilities.
References
Essential Safety and Operational Guide for Handling N-Isopropyl-N-methylglycine
This guide provides immediate, essential safety and logistical information for the handling of N-Isopropyl-N-methylglycine. The following procedures are based on general laboratory safety principles and data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this chemical. A cautious approach is advised, treating the compound as potentially irritating to the eyes and skin.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure. The following table summarizes the recommended equipment for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required |
| Handling open containers | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required |
| Cleaning spills | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use in a well-ventilated area. Consider a respirator for large spills. |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.
-
Ensure safety showers and eyewash stations are readily accessible.
2. Handling Procedures:
-
Pre-Handling:
-
Read and understand this safety guide thoroughly.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a designated workspace and have spill cleanup materials ready.
-
-
During Handling:
-
Post-Handling:
-
Clean the work area thoroughly.
-
Decontaminate or dispose of used equipment and PPE properly.
-
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][4]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention.[1][4]
4. Disposal Plan:
-
Dispose of this compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.
-
Collect waste in a clearly labeled, sealed container.
-
Do not dispose of down the drain or in general waste.
Visual Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Standard Operating Procedure for this compound.
PPE Selection Logic
This diagram illustrates the decision-making process for selecting the appropriate personal protective equipment.
Caption: Decision matrix for selecting appropriate PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
